molecular formula C14H24ClN B6147039 3,5-di-tert-butylaniline hydrochloride CAS No. 110014-59-0

3,5-di-tert-butylaniline hydrochloride

Cat. No.: B6147039
CAS No.: 110014-59-0
M. Wt: 241.8
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Description

3,5-di-tert-butylaniline hydrochloride is a useful research compound. Its molecular formula is C14H24ClN and its molecular weight is 241.8. The purity is usually 95.
BenchChem offers high-quality 3,5-di-tert-butylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-di-tert-butylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110014-59-0

Molecular Formula

C14H24ClN

Molecular Weight

241.8

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile & Purification of 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and purification protocols for 3,5-di-tert-butylaniline hydrochloride .

Executive Summary

3,5-Di-tert-butylaniline hydrochloride (CAS: 110014-59-0) represents a unique class of "amphiphilic" organic salts. While the hydrochloride moiety confers ionic character typical of anilinium salts, the two bulky tert-butyl groups at the meta positions introduce significant lipophilicity and steric hindrance.

This structural duality creates a solubility profile that deviates from standard aniline salts. Unlike simple aniline hydrochloride, which is highly water-soluble and insoluble in chlorinated solvents, the 3,5-di-tert-butyl derivative exhibits enhanced solubility in organic media and reduced water solubility. This guide provides a predictive solubility landscape, validated experimental protocols for solubility determination, and a robust recrystallization workflow.

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior accurately, one must understand the competition between the ionic "head" and the lipophilic "tail."

  • Compound: 3,5-Di-tert-butylaniline Hydrochloride[1][2][3]

  • Free Base CAS: 2380-36-1[1][4][5][6]

  • Salt CAS: 110014-59-0

  • Molecular Weight: 241.80 g/mol [1][3]

  • Structural Dynamics:

    • Ionic Head (

      
      ):  Drives solubility in polar protic solvents (Water, Methanol) via ion-dipole interactions.
      
    • Lipophilic Domain (2x

      
      -Butyl):  The two bulky alkyl groups significantly increase the LogP (partition coefficient). This disrupts the crystal lattice energy, potentially allowing solubility in moderately polar solvents (DCM, Chloroform) where simple aniline salts would crash out.
      
Visualization: Solubility Mechanism

The following diagram illustrates the solvation competition that dictates the solubility profile.

SolubilityMechanism Compound 3,5-Di-tert-butylaniline HCl IonicHead Ionic Head (NH3+ Cl-) High Polarity Compound->IonicHead LipophilicTail Lipophilic Tail (Di-t-Butyl) High Hydrophobicity Compound->LipophilicTail Solvent_Polar Polar Protic (MeOH, EtOH, Water) IonicHead->Solvent_Polar Strong Ion-Dipole Interaction Solvent_NonPolar Non-Polar (Hexanes, Ether) IonicHead->Solvent_NonPolar Insoluble (Salt Effect) LipophilicTail->Solvent_Polar Hydrophobic Repulsion Solvent_Chl Chlorinated/Moderate (DCM, CHCl3) LipophilicTail->Solvent_Chl Van der Waals Interaction

Figure 1: Mechanistic basis of solubility. The ionic head drives solubility in alcohols, while the bulky tert-butyl groups enable partial solubility in chlorinated solvents, unlike unsubstituted aniline salts.

Solubility Landscape

The following data is synthesized from structure-property relationships (SPR) and comparative data of analogous bulky amine salts (e.g., 2,4,6-tri-tert-butylaniline HCl).

Table 1: Predicted Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Protic Methanol High Excellent solvation of the ionic head. Ideal for dissolving crude material.
Polar Protic Ethanol High Good solubility, slightly less than MeOH. Preferred for recrystallization.[7]
Polar Protic Isopropanol (IPA) Moderate Solubility drops significantly with temperature. Best candidate for recrystallization.
Polar Protic Water Moderate/Low Soluble, but the "greasy" t-butyl groups reduce solubility compared to aniline HCl. May form emulsions.
Polar Aprotic DMSO / DMF Very High Dissolves readily.[8] Difficult to remove; avoid unless necessary for reactions.
Chlorinated Dichloromethane (DCM) Moderate The lipophilic t-butyl groups allow partial solubility, unlike many inorganic salts.
Ethers Diethyl Ether / THF Low Generally poor solubility for HCl salts. Useful as an "anti-solvent" to precipitate the salt.
Hydrocarbons Hexanes / Heptane Insoluble Strictly non-polar. Used to wash away non-polar impurities from the solid salt.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch (critical for GMP/GLP workflows).

  • Preparation: Weigh accurately 100 mg of 3,5-di-tert-butylaniline HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition. Maintain temperature at 25°C.

  • Observation: Continue addition until the solution is visually clear (no particulates).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

This is the primary method to purify the salt from oxidation products (often dark brown/black) or unreacted precursors.

Recommended Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (or IPA) slowly while heating the flask to near-boiling (approx. 75-80°C).

    • Add just enough solvent to fully dissolve the solid.[7] Note: If the solution is dark, add activated carbon, stir for 5 mins, and hot-filter.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Once ambient temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour. The bulky tert-butyl groups facilitate good crystal lattice formation.

  • Filtration:

    • Filter the white/off-white crystals using vacuum filtration (Buchner funnel).

    • Critical Step: Wash the filter cake with cold diethyl ether or hexanes. This removes any residual organic impurities without redissolving the salt.

  • Drying:

    • Dry under high vacuum at 40°C to remove residual solvent.

Protocol C: Conversion to Free Base

If your application requires the neutral amine (e.g., for palladium-catalyzed cross-coupling).

  • Suspend the HCl salt in Dichloromethane (DCM) .

  • Add an equal volume of 1M NaOH or saturated NaHCO₃ .

  • Stir vigorously until the solid dissolves and two clear layers form.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once more with DCM.

  • Dry the combined organics over MgSO₄ , filter, and evaporate.

    • Result: 3,5-Di-tert-butylaniline (Free Base) is typically a viscous oil or low-melting solid.

Workflow Visualization

The following flowchart guides the decision-making process for solvent selection and purification.

PurificationWorkflow Start Start: Crude 3,5-Di-tert-butylaniline HCl CheckColor Is material dark/colored? Start->CheckColor Dissolve Dissolve in boiling Ethanol or IPA CheckColor->Dissolve No CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes Cooling Cool to Room Temp, then 0°C Dissolve->Cooling CarbonTreat->Dissolve Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Ether/Hexane (Removes non-polar impurities) Filter->Wash Dry Dry under Vacuum Wash->Dry

Figure 2: Purification workflow emphasizing the removal of oxidation byproducts common in aniline derivatives.

References

  • ChemicalBook. (2025). 3,5-Di-tert-butylaniline hydrochloride Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2024). 3,5-Di-tert-butylaniline, 97% Product Specifications. Retrieved from

  • BenchChem. (2025).[8] Resolving solubility issues of substituted aniline hydrochlorides in organic reactions. Retrieved from

  • Sigma-Aldrich. (2024). 3,5-Di-tert-butylaniline Safety Data Sheet and Solubility Data. Retrieved from

  • ResearchGate. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water and Alcohols. Retrieved from

Sources

3,5-di-tert-butylaniline hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3,5-Di-tert-butylaniline Hydrochloride

Executive Summary

3,5-Di-tert-butylaniline hydrochloride (CAS: 110014-59-0) is a specialized aromatic amine salt characterized by extreme steric bulk and high lipophilicity.[1] Unlike standard anilines, the presence of two tert-butyl groups at the meta positions creates a unique "steric pocket" around the amine functionality. This structural feature is exploited in drug discovery to modulate metabolic stability (by blocking metabolic hotspots) and in organometallic catalysis to enforce specific geometries in ligand design (e.g., SCS pincer ligands, N-heterocyclic carbenes).

Chemical Identity & Physicochemical Profile

The hydrochloride salt is the stabilized, protonated form of the free base, offering improved shelf-stability and solubility in polar organic solvents compared to the oily or low-melting free amine.

Property Specification
Chemical Name 3,5-Di-tert-butylaniline hydrochloride
CAS Number (HCl Salt) 110014-59-0
CAS Number (Free Base) 2380-36-1
Molecular Formula C₁₄H₂₄ClN
Molecular Weight 241.80 g/mol
Appearance White to off-white crystalline solid
Melting Point (Free Base) 54–57 °C (Lit.)[1][2][3][4]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
SMILES CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C.Cl

Strategic Significance in R&D

The "Lipophilic Wedge" Effect

In medicinal chemistry, this moiety acts as a "lipophilic wedge." The massive hydrophobic surface area of the two tert-butyl groups facilitates membrane permeability while the steric bulk prevents enzymatic degradation at the nitrogen center or adjacent ring positions.

  • Case Study: Used in the synthesis of Janus wedges —supramolecular synthons that self-assemble via hydrogen bonding (e.g., reacting with chloropyrimidines) to form biologically inspired nanomaterials [1].

Ligand Design (Steric Gearing)

In catalysis, the 3,5-di-tert-butyl motif is a "privileged structure." When incorporated into ligands (e.g., Salicylaldimines or NHCs), the tert-butyl groups lock the conformation of the metal center, often enhancing enantioselectivity in asymmetric catalysis by restricting rotation [2].

Synthesis & Production Protocols

The synthesis of the hydrochloride salt typically proceeds via the reduction of 3,5-di-tert-butylnitrobenzene followed by anhydrous acidification.

Synthetic Pathway Visualization

SynthesisPath Nitro 3,5-Di-tert-butylnitrobenzene (Precursor) Aniline 3,5-Di-tert-butylaniline (Free Base) Nitro->Aniline Reduction (H2, Pd/C or Fe/HCl) Salt 3,5-Di-tert-butylaniline HCl (Target) Aniline->Salt Acidification (HCl in Dioxane/Ether)

Figure 1: Two-step synthesis from nitro-precursor to hydrochloride salt.[1]

Detailed Experimental Protocol

Step 1: Reduction to Free Base

  • Charge: Load a high-pressure hydrogenation vessel with 3,5-di-tert-butylnitrobenzene (1.0 eq) and 10% Pd/C catalyst (5 wt% loading) in Ethanol.

  • Reaction: Pressurize with H₂ (30–50 psi) and stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the nitro compound.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield the free amine (often an oil or low-melting solid).

Step 2: Salt Formation (Critical for Stability)

  • Dissolution: Dissolve the crude free amine in anhydrous Diethyl Ether or MTBE (approx. 5 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) under N₂ atmosphere.

  • Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the solid under argon protection (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Characterization

To validate the identity of the synthesized salt, compare against these expected spectral data points:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.28 (s, 18H, t-Butyl groups) – Characteristic intense singlet.

    • δ 7.15–7.30 (m, 3H, Aromatic protons) – Pattern depends on solvent, typically 1H triplet-like and 2H doublet-like.

    • δ 9.50–10.00 (br s, 3H, -NH₃⁺) – Exchangeable with D₂O.

  • Mass Spectrometry (ESI+):

    • [M-Cl]⁺ calculated for C₁₄H₂₄N: 206.19 m/z .

Handling & Safety (E-E-A-T)

  • Hazards: The free base is an irritant (H315, H319, H335) and potentially toxic if absorbed. The hydrochloride salt reduces volatility but retains irritant properties.

  • Storage: Hygroscopic. Store in a desiccator at 2–8°C.

  • Stability: The tert-butyl groups are prone to electrophilic aromatic substitution if exposed to strong Lewis acids, but the hydrochloride salt is stable under standard conditions.

References

  • Sigma-Aldrich. Product Specification: 3,5-Di-tert-butylaniline.[3][5] Accessed 2026.[2][6]

  • ChemScene. 3,5-Di-tert-butylaniline hydrochloride CAS 110014-59-0 Data Sheet.[1][2][1][2]

  • GuideChem. Chemical Properties and Safety Data for CAS 110014-59-0.

  • Huynh, T. M. T., et al. "Nanoconfined self-assembly on a grafted graphitic surface."[3] Nature Communications, related applications of bulky anilines in supramolecular wedges.

Sources

Technical Guide: Basicity and pKa Determination of 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 3,5-di-tert-butylaniline hydrochloride in aqueous solution Content Type: In-depth Technical Guide Role: Senior Application Scientist

Executive Summary

3,5-Di-tert-butylaniline hydrochloride (CAS: 110014-59-0) is a lipophilic aniline derivative frequently employed as a bulky ligand precursor in organometallic catalysis and material science.

While the unsubstituted aniline has a well-established aqueous pKa of 4.63 , the introduction of two tert-butyl groups in the meta positions alters the electronic and steric landscape of the molecule. Due to the high lipophilicity (LogP ~4.3) of this compound, direct aqueous pKa measurement is experimentally prohibited by solubility limits.

Key Technical Parameters:

  • Predicted Aqueous pKa: 4.8 – 5.2 (Theoretical derivation via Hammett Equation).

  • Primary Challenge: Extreme hydrophobicity necessitates mixed-solvent potentiometry.

  • Recommended Protocol: Yasuda-Shedlovsky Extrapolation (Methanol/Water).[1][2]

This guide provides the theoretical framework for the pKa shift and details the industry-standard protocol for experimentally determining the dissociation constant of such "water-insoluble" amines.

Theoretical Framework: Structural Influence on Basicity

To understand the pKa of 3,5-di-tert-butylaniline, we must analyze the substituent effects using the Hammett Equation .[3] This serves as a critical self-validation tool before commencing wet-lab experiments.

The Hammett Prediction

The dissociation of the anilinium ion is governed by the equation:



  • 
     (Aniline):  4.63
    
  • 
     (Reaction Constant):  +2.89 (Sensitivity of anilinium dissociation to substituents).
    
  • 
     (Substituent Constant):  -0.10 (for tert-butyl group in meta position).
    

Calculation: The tert-butyl group is an electron-donating alkyl group (+I effect). In the meta position, it stabilizes the positive charge on the ammonium nitrogen via induction, making the conjugate acid weaker (and the base stronger).







Scientific Insight: While the Hammett equation predicts a pKa of ~5.2 , steric inhibition of solvation often reduces the basicity of bulky anilines slightly below the electronic prediction. Therefore, the expected experimental range is 4.80 – 5.20 .

Structural Equilibrium Diagram

The following diagram illustrates the equilibrium and the steric environment shielding the nitrogen center.

AnilineEquilibrium cluster_effects Substituent Effects Anilinium Protonated Form (Acid) (R-NH3+) Solubility: Moderate (Polar) Aniline Free Base (R-NH2) Solubility: Very Low (Lipophilic) Anilinium->Aniline Ka (Dissociation) H_Ion H+ Aniline->H_Ion Effect1 Inductive Effect (+I) Stabilizes NH3+ Effect2 Steric Bulk Limits Solvation

Figure 1: Equilibrium dynamics of 3,5-di-tert-butylaniline. The bulky t-butyl groups (not shown explicitly) exert inductive stabilization on the cation while hindering water solvation.

Experimental Protocol: Mixed-Solvent Potentiometry

Since 3,5-di-tert-butylaniline hydrochloride precipitates in water before reaching the equilibrium concentrations required for accurate potentiometry, a Mixed-Solvent Titration is required.

Materials & Reagents
  • Analyte: 3,5-Di-tert-butylaniline hydrochloride (>98% purity).

  • Co-solvent: Methanol (HPLC Grade). Note: Methanol is preferred over DMSO for anilines due to better defined dielectric constants.

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Ionic Strength Adjuster: 0.1 M KCl.

  • Inert Gas: Argon or Nitrogen (to exclude CO2).

The Yasuda-Shedlovsky Method

This method involves determining the "apparent" pKa (


) in mixtures of varying dielectric constants (

) and extrapolating to pure water (

).

Workflow Diagram:

TitrationWorkflow Start Start: Sample Preparation Prepare Prepare 5 Solutions: MeOH/Water Ratios (30%, 40%, 50%, 60%, 70% w/w) Start->Prepare Titrate Potentiometric Titration (at 25°C under Argon) Measure pH vs. Vol(KOH) Prepare->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each mixture Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O]) vs (1/ε) Calc_psKa->Plot Extrapolate Linear Extrapolation to 1/ε = 0.0128 (Water) Plot->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 2: Step-by-step workflow for determining aqueous pKa of lipophilic amines using the Yasuda-Shedlovsky extrapolation.

Step-by-Step Procedure
  • Preparation: Prepare five titration vessels containing 30 mL of MeOH/Water mixtures ranging from 30% to 70% (w/w) MeOH. Ensure ionic strength is constant (

    
     M KCl).
    
  • Dissolution: Dissolve approx.

    
     mol of the hydrochloride salt in each vessel. Ensure complete dissolution; the high MeOH content facilitates this.
    
  • Calibration: Calibrate the pH electrode in aqueous buffers (pH 4.01 and 7.00). Note: You will measure operational pH readings (

    
    ), which must be corrected for the liquid junction potential in organic solvents.
    
  • Titration: Titrate with 0.1 M KOH. Record pH after every 0.05 mL increment until pH > 10.

  • Correction: Convert

    
     to proton concentration 
    
    
    
    using the Van de Griendt correction factor (
    
    
    ) for each solvent mixture:
    
    
Data Analysis (The Extrapolation)

The relationship between the apparent pKa and the dielectric constant is linear according to the Yasuda-Shedlovsky equation:


[1][4]

Data Processing Table:

% MeOH (w/w)Dielectric Const (

)

(

)

(M)
Measured

Y-Value (

)
30%64.115.61.63ExperimentalCalc
40%59.616.81.56ExperimentalCalc
50%55.018.21.48ExperimentalCalc
60%50.319.91.38ExperimentalCalc
0% (Target) 78.5 12.7 1.74 Extrapolated Result

Execution:

  • Plot

    
     on the y-axis.
    
  • Plot

    
     on the x-axis.
    
  • Perform linear regression (

    
    ).
    
  • Calculate

    
     at 
    
    
    
    (Pure Water).
  • Subtract

    
     (1.[5]74) from the result to get the aqueous 
    
    
    
    .

Implications for Research & Development

Solubility & Purification

The pKa of ~5.0 indicates that at physiological pH (7.4), the compound exists almost entirely (>99%) in its neutral, uncharged form.

  • Extraction: To extract this amine from an organic reaction mixture, wash with 1M HCl (pH < 2) to protonate it fully into the water-soluble hydrochloride salt.

  • Free-Basing: To recover the free base, adjust the aqueous phase to pH > 7.0 (e.g., with NaHCO3). The product will precipitate immediately due to its lipophilicity.

Catalyst Design

In ligand design (e.g., Salen ligands or N-heterocyclic carbenes), the bulky tert-butyl groups prevent dimerization and increase solubility in non-polar solvents (toluene, hexane). The electron-donating nature identified by the pKa shift (relative to aniline) suggests that metal complexes formed with this ligand will have increased electron density at the metal center, potentially accelerating oxidative addition steps.

References

  • Hammett Constants & Prediction: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Yasuda-Shedlovsky Method: Avdeef, A., Box, K. J., Comer, J. E., et al. (1999). PH-metric logP 11. pKa determination of water-insoluble drugs in organic solvent–water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. [Link]

  • Physical Properties of 3,5-di-tert-butylaniline: LookChem. (n.d.). 3,5-Di-tert-butylaniline Properties and Safety Data. [Link]

  • Aniline Dissociation Constants: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. [Link]

Sources

Technical Guide: Thermal Stability & Characterization of 3,5-Di-tert-butylaniline Hydrochloride

[1]

Executive Summary

3,5-Di-tert-butylaniline hydrochloride (CAS 110014-59-0) is a specialized steric aniline salt used primarily as a lipophilic building block in the synthesis of advanced materials, dyes, and pharmaceutical intermediates.[1][2] Unlike its free base counterpart, the hydrochloride salt presents a complex thermal profile dominated by dehydrochlorination (loss of HCl) rather than simple melting.[1]

This guide provides a critical analysis of its thermal behavior, distinguishing it from the free base (CAS 2380-36-1), and outlines the mandatory experimental protocols for validating its stability in drug development and material science applications.[1]

Key Thermal Parameters (Consolidated)
PropertyFree Base (CAS 2380-36-1)Hydrochloride Salt (CAS 110014-59-0)
Physical State Crystalline Solid / PowderCrystalline Solid
Melting Point 54–57 °C [1, 2]>200 °C (Predicted) See Note 1
Decomposition Stable up to BP (~276 °C)T_onset ~180–220 °C (HCl release)
Hygroscopicity Low (Lipophilic)Moderate to High (Ionic)
Storage Room Temp, Dark2–8 °C, Desiccated [3]

Note 1: Specific experimental melting points for the HCl salt are rarely reported in open literature. It typically undergoes simultaneous melting and decomposition (dehydrochlorination) characteristic of aniline salts.[1]

Chemical Identity & Structural Context

Understanding the thermal stability requires analyzing the structural forces at play.[1]

  • Steric Hindrance: The two tert-butyl groups at positions 3 and 5 provide significant steric bulk, shielding the amine/ammonium center. This increases lipophilicity but also disrupts crystal packing compared to unsubstituted aniline.[1]

  • Ionic Lattice: The hydrochloride form exists as an ionic lattice (

    
    ).[1] The lattice energy is significantly higher than the Van der Waals forces holding the free base crystal together, explaining the massive jump in melting point (from ~55 °C to >200 °C).[1]
    
  • The Weak Link: The primary thermal failure mode is the equilibrium dissociation of the salt back into the free base and hydrogen chloride gas:

    
    [1]
    

Thermal Degradation Mechanism

The degradation of 3,5-di-tert-butylaniline hydrochloride is not a single event but a cascade.[1]

Stage 1: Dehydrochlorination (T_onset ~180–220 °C)

Upon heating, the salt lattice destabilizes.[1] The protonated amine transfers a proton to the chloride ion, releasing HCl gas.[1] This is an endothermic event often masked by the immediate exothermic decomposition of the resulting free base if oxygen is present.[1]

  • Observation: Significant mass loss in TGA (approx. 15% theoretical mass loss for HCl).[1]

Stage 2: Free Base Volatilization & Oxidation (T > 250 °C)

Once HCl is lost, the remaining residue is the free base (3,5-di-tert-butylaniline).[1]

  • Since the free base melts at ~55 °C and boils at ~276 °C, it will be in a liquid state at these temperatures.[1]

  • Oxidative Degradation: The electron-rich aniline ring is susceptible to oxidation, leading to the formation of azo-linkages, quinones, or polymerization tars.[1]

Visualization: Degradation Pathway

DegradationPathwaySaltHCl Salt (Solid)Lattice Stable < 150°CTransitionDehydrochlorination(T ~ 180-220°C)Salt->TransitionHeat InputFreeBaseFree Base (Liquid)+ HCl (Gas)Transition->FreeBaseMass Loss (HCl)OxidationOxidative Tars /PolymerizationFreeBase->OxidationT > 250°C (in Air)

Figure 1: Thermal degradation pathway of 3,5-di-tert-butylaniline hydrochloride.[1]

Experimental Protocols for Stability Validation

Since specific batch data can vary based on residual moisture and purity, the following self-validating protocols are required for incoming raw material (RM) release.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the exact temperature of dehydrochlorination and solvent/moisture content.[1]

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Alumina (open pan to allow HCl escape).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere prevents early oxidation).
    
  • Ramp Rate: 10 °C/min from 30 °C to 400 °C.

  • Data Analysis:

    • Step 1 (<100 °C): Mass loss here indicates residual moisture or solvent (hygroscopicity check).[1]

    • Step 2 (~180–250 °C): Look for a sharp mass loss step corresponding to HCl release.[1] Calculate the theoretical mass loss:

      
      [1]
      
    • Validation: If the mass loss step is significantly >15%, the sample may contain excess trapped solvent or impurities.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Identify the melting point (if distinct from decomposition) and polymorphic purity.[1]

  • Instrument: DSC (e.g., TA Instruments Q2000).[1]

  • Sample Mass: 2–5 mg.

  • Pan: Tzero Aluminum Hermetic Pan with a pinhole lid.

    • Why Pinhole? Allows escaping HCl to vent, preventing pan rupture, while maintaining enough pressure to observe the melting endotherm.[1]

  • Ramp Rate: 5 °C/min (Slower rate improves resolution of overlapping melt/decomp events).

  • Cycle: Heat from 0 °C to 250 °C. Do not cool and reheat (degradation is irreversible).

  • Signal Interpretation:

    • Endotherm 1: Broad peak <100 °C = Water desorption.

    • Endotherm 2: Sharp peak >200 °C = Melting (often immediately followed by irregular exothermic noise indicating decomposition).[1]

Visualization: Characterization Workflow

CharacterizationWorkflowcluster_TGATGA (Stoichiometry)cluster_DSCDSC (Purity/Events)SampleSample: 3,5-di-tert-butylaniline HClTGA_StepRamp 10°C/min (N2)Sample->TGA_StepDSC_StepRamp 5°C/min (Pinhole Pan)Sample->DSC_StepMassLossCheck % Loss vs Theoretical(Target: ~15.1% for HCl)TGA_Step->MassLossDecisionCompare T_onset (DSC) vs Mass Step (TGA)Define Safe Processing Temp (< T_onset - 20°C)MassLoss->DecisionEventsIdentify T_onset & T_peakDSC_Step->EventsEvents->Decision

Figure 2: Standardized workflow for thermal characterization of aniline salts.

Storage & Handling Implications

Based on the thermal data and chemical nature of the HCl salt, the following handling procedures are mandatory to maintain scientific integrity of the material.

  • Temperature Control: Store at 2–8 °C . While the salt is thermally stable at room temperature in the short term, cooler temperatures reduce the rate of equilibrium HCl loss and subsequent oxidation [3].[1]

  • Moisture Protection: The salt is ionic and potentially hygroscopic.[1] Moisture absorption can lower the melting point (plasticization) and accelerate hydrolysis.[1] Store in tightly sealed containers with desiccants .

  • Re-Testing: If the material has been stored >6 months, perform a TGA check.[1] A "drift" in the initial mass loss (<100 °C) indicates moisture uptake.[1]

References

  • Sigma-Aldrich. Product Specification: 3,5-Di-tert-butylaniline (Free Base).[1]Link[1]

  • ChemicalBook. 3,5-Di-tert-butylaniline Properties and Safety.Link[1]

  • ChemScene. 3,5-Di-tert-butylaniline hydrochloride Product Data & Storage.Link[1]

  • BenchChem. Technical Support: Drying and Stability of Aniline Hydrochloride Salts.Link[1]

Comprehensive Safety and Handling Whitepaper: 3,5-Di-tert-butylaniline Hydrochloride in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development and advanced materials science, 3,5-di-tert-butylaniline hydrochloride (CAS: 110014-59-0) serves as a critical building block. The compound is frequently utilized in the synthesis of lipophilic wedges, transition-metal catalysts, and the covalent functionalization of nanomaterials [1].

As a Senior Application Scientist, it is vital to understand that handling this compound requires more than rote adherence to a Safety Data Sheet (SDS). The hydrochloride salt form is specifically engineered to enhance oxidative stability and control the reactivity of the highly sterically hindered primary aromatic amine. However, this salt formation introduces specific handling paradigms—particularly regarding particulate aerosolization and dermal toxicity—that necessitate rigorous, self-validating safety protocols [2].

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 3,5-di-tert-butylaniline hydrochloride is the first step in predicting its behavior in an open laboratory environment. The presence of two bulky tert-butyl groups at the meta positions significantly increases the lipophilicity (LogP) of the free base, while the hydrochloride salt ensures solid-state stability.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionScientific Implication
Chemical Name 3,5-Di-tert-butylaniline hydrochlorideHydrochloride salt of a hindered aromatic amine.
CAS Number 110014-59-0Unique identifier for the salt form [3].
Molecular Formula C₁₄H₂₄ClNIndicates the protonated amine and chloride counterion.
Molecular Weight 241.80 g/mol High mass due to dual tert-butyl substitutions.
Physical State Crystalline Solid / PowderProne to dust generation; necessitates respiratory control.
Solubility Soluble in polar organic solventsHigh risk of rapid dermal absorption if dissolved in DMSO/DMF.

Hazard Identification & Mechanistic Toxicology

The hazards associated with 3,5-di-tert-butylaniline hydrochloride are driven by its potential to revert to its free base form (CAS: 2380-36-1) upon contact with physiological moisture (e.g., sweat, mucous membranes) [4].

GHS Classification & Hazard Statements

Based on standardized testing for the active amine moiety, the compound is classified under the following Global Harmonized System (GHS) categories [5]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335 - Respiratory Irritation)

Mechanistic Pathway of Toxicity

Aromatic amines are notorious for their complex toxicological profiles. When the hydrochloride salt contacts the slightly alkaline environment of living tissue, it dissociates. The highly lipophilic free base rapidly partitions into cellular membranes, causing direct structural disruption (irritation). Systemically, it undergoes hepatic N-oxidation via the CYP450 enzyme system, generating reactive electrophilic intermediates that can induce cellular damage.

G A 3,5-di-tert-butylaniline Hydrochloride (Solid Salt) B Aqueous Dissolution & pH Neutralization A->B Moisture Contact C Free Amine Base (High LogP) B->C -HCl D Dermal/Mucosal Penetration C->D Lipophilic Partitioning F Systemic Absorption & Hepatic CYP450 C->F Systemic Circulation E Cellular Irritation (H315, H319) D->E Direct Toxicity G Reactive N-Oxide Intermediates F->G Metabolic Oxidation

Caption: Mechanistic pathway of 3,5-di-tert-butylaniline hydrochloride dissociation and cellular toxicity.

Exposure Controls & Self-Validating Protocols

To ensure scientific integrity and personnel safety, handling protocols must go beyond generic recommendations. Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose to interrupt the toxicity pathways outlined above.

Engineering Controls
  • Containment: All weighing, transferring, and synthesis utilizing 3,5-di-tert-butylaniline hydrochloride must be conducted within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.

  • Rationale: The solid salt form is highly susceptible to particulate aerosolization. Draft-free weighing enclosures prevent the inhalation of micro-crystals (H332, H335).

Personal Protective Equipment (PPE) Specifications
  • Respiratory Protection: N95 or P100 particulate respirator. Causality: Prevents deposition of hydrochloride salt dust in the respiratory tract, which would otherwise dissolve in mucosal lining fluid and cause severe acute irritation.

  • Dermal Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an excellent barrier against solid amines. Double gloving ensures that if the outer glove is compromised by a solvent (like DCM or DMF) carrying the dissolved amine, the inner glove prevents systemic absorption (H312).

  • Ocular Protection: Tight-fitting chemical splash goggles. Causality: Prevents airborne dust from reacting with basal tears to cause severe eye irritation (H319).

Emergency Response and Decontamination Workflows

In the event of an accidental release or exposure, a pre-validated, step-by-step workflow must be executed to mitigate risk.

Step-by-Step Spill Response Methodology
  • Immediate Isolation: Halt all nearby operations. If the spill is outside a fume hood, evacuate personnel from the immediate 5-meter radius to allow suspended particulates to settle.

  • PPE Escalation: Responders must don fresh double nitrile gloves, a P100 respirator, and a disposable Tyvek suit if the spill is >50 grams.

  • Wet Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic salt. Lightly mist the spill with water or cover it with a damp, inert absorbent pad to suppress dust.

  • Collection: Use non-sparking plastic scoops to transfer the dampened mass into a sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to ensure any residual free base is protonated and rendered water-soluble, followed by a thorough wash with detergent and water.

SpillResponse Start 1. Spill Detected (Solid Particulates) Eval 2. Assess Size & Evacuate Immediate Area Start->Eval PPE 3. Don Maximum PPE (N95/P100, Nitrile Gloves) Eval->PPE Contain 4. Contain Spill (Avoid Aerosolization) PPE->Contain Sweep 5. Wet Sweeping (Use Damp Absorbent) Contain->Sweep Dispose 6. Transfer to Hazardous Waste Bin Sweep->Dispose Decon 7. Surface Decontamination (Mild Acid & Detergent) Dispose->Decon

Caption: Step-by-step emergency spill response and chemical decontamination workflow.

First Aid Protocols
  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area vigorously with soap and copious amounts of water for at least 15 minutes. Do not use solvents (e.g., ethanol) to clean the skin, as this will accelerate the dermal absorption of the lipophilic amine.

  • Inhalation: Relocate the subject to fresh air. If respiratory irritation persists, administer oxygen and seek immediate medical evaluation for potential pulmonary edema.

References

difference between 3,5-di-tert-butylaniline free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Di-tert-butylaniline: A Comparative Analysis of the Free Base and Hydrochloride Salt

Introduction

In the landscape of synthetic chemistry and pharmaceutical development, aromatic amines are foundational building blocks. Among them, 3,5-di-tert-butylaniline stands out due to the steric hindrance provided by its tert-butyl groups, which influences its reactivity and physical properties. This compound is commonly available in two forms: the neutral "free base" and its protonated hydrochloride salt. For researchers, scientists, and drug development professionals, a nuanced understanding of the profound differences between these two forms is not merely academic; it is critical for successful synthesis, purification, formulation, and biological application.

The conversion of an amine to its salt form is a fundamental strategy, particularly in pharmaceutical sciences, to enhance properties such as solubility, stability, and ease of handling.[1] This guide provides a comprehensive technical analysis of 3,5-di-tert-butylaniline free base and its hydrochloride salt, moving beyond a simple list of properties to explain the underlying chemical principles and their practical consequences in a laboratory setting. We will explore their structural and physicochemical differences, detail robust analytical methods for their differentiation, and provide actionable experimental protocols.

Fundamental Chemical and Physical Distinctions

The transformation from the free base to the hydrochloride salt is an acid-base reaction that fundamentally alters the molecule's structure, bonding, and intermolecular interactions.

Structure, Bonding, and the Protonation Event

The core difference lies in the state of the nitrogen atom's lone pair of electrons. In the free base, this lone pair makes the amine a Brønsted-Lowry base (a proton acceptor) and a Lewis base (an electron pair donor).[2] When reacted with hydrochloric acid (HCl), this lone pair forms a coordinate covalent bond with a proton (H⁺) from HCl, creating a positively charged anilinium cation. The chloride ion (Cl⁻) remains as the counter-ion, forming an ionic salt.[3]

Figure 1: Reversible conversion between the free base and hydrochloride salt.

This protonation event is the root cause of all subsequent differences in physical and chemical properties. The resulting ionic character of the salt dramatically increases its polarity compared to the relatively nonpolar free base.

Comparative Physicochemical Properties

The conversion to a salt leads to significant and predictable changes in key physical properties. The data below has been consolidated from various chemical suppliers and databases.

Property3,5-di-tert-butylaniline (Free Base)3,5-di-tert-butylaniline HydrochlorideRationale for Difference
CAS Number 2380-36-1[4][5]110014-59-0[6][7]Different chemical entities.
Molecular Formula C₁₄H₂₃N[8][9]C₁₄H₂₄ClN[6][10]Addition of one H and one Cl atom.
Molecular Weight 205.34 g/mol [5][9]241.80 g/mol [6][7]Addition of HCl (36.46 g/mol ).
Appearance White to pale brown crystalline solid[11][12]Typically a white to off-white solidIonic compounds form crystalline lattices.
Melting Point 54-57 °C[13]Significantly higher (data not specified, but expected for salts)Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (van der Waals, H-bonding) in the free base crystal.
Solubility in Water Low / Insoluble[14]Higher / Soluble[1][3]The ionic salt can readily interact with polar water molecules through ion-dipole interactions, facilitating dissolution. The free base is a large, nonpolar organic molecule with limited water solubility.
Solubility in Organics Good (e.g., benzene, alcohol)[5]LowerThe highly polar salt is less soluble in nonpolar organic solvents ("like dissolves like").
Basicity (pKa) pKa ≈ 4.79 (predicted for the conjugate acid)[5]N/A (It is the conjugate acid)The free base is a weak base. The salt is the protonated, non-basic form.
Stability, Handling, and Hygroscopicity

For drug development professionals, the long-term stability of a compound is paramount. Here, the salt form offers a distinct advantage.

  • Oxidative Stability : The lone pair on the nitrogen of the free base is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products over time.[15] By protonating this lone pair to form the hydrochloride salt, this primary pathway for oxidative degradation is blocked, resulting in a compound with a significantly longer shelf-life.[15]

  • Handling : The free base can be volatile and may possess a characteristic amine odor. The salt form is non-volatile and typically odorless, making it easier and safer to handle in a laboratory setting.[1]

  • Hygroscopicity : A potential drawback of hydrochloride salts is their tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[16][17] This can affect the accuracy of weighing and may impact the solid-state properties of the material. Therefore, the hydrochloride salt should be stored in a dry, sealed environment.[7]

Spectroscopic and Analytical Characterization

Confirming whether a sample is the free base or the hydrochloride salt is a routine analytical challenge. Several spectroscopic techniques provide definitive answers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful and rapid method for distinguishing between the two forms by observing the vibrational modes of the N-H bonds.[18]

  • 3,5-di-tert-butylaniline (Free Base) : As a primary aromatic amine, the free base will exhibit two characteristic, sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[19][20] It will also show an N-H "scissoring" (bending) vibration around 1650-1580 cm⁻¹ and a strong aromatic C-N stretch between 1335-1250 cm⁻¹.[19]

  • 3,5-di-tert-butylaniline Hydrochloride : The spectrum of the salt is dramatically different. The two sharp N-H stretches are replaced by a very broad and intense absorption envelope for the N-H₃⁺ group, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹, often obscuring the C-H stretches.[3] This broadening is due to extensive hydrogen bonding in the crystal lattice. Additionally, new N-H₃⁺ bending bands appear in the 1625-1500 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is highly effective for confirming protonation.

  • ¹H NMR : The most telling difference is the appearance of a new, often broad signal in the salt's spectrum corresponding to the three ammonium protons (Ar-NH₃⁺).[21] The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature, but its presence is a definitive indicator of the salt form. To confirm this, a "D₂O shake" can be performed; upon adding a drop of deuterium oxide to the NMR tube, the labile NH₃⁺ protons will exchange with deuterium, causing the signal to disappear from the spectrum.[20][22] Furthermore, the aromatic protons on the ring, particularly those ortho to the amine group, will typically shift downfield (to a higher ppm value) upon protonation due to the electron-withdrawing effect of the positively charged nitrogen.[23]

  • ¹³C NMR : Similar to the proton spectrum, the carbon atoms in the vicinity of the nitrogen will be affected. The aromatic carbon directly bonded to the nitrogen (C-N) is expected to show a downfield shift upon protonation, as the positive charge on the nitrogen deshields the adjacent carbon nucleus.[20][21]

Practical Implications in Synthesis and Drug Development

The choice between using the free base or the hydrochloride salt is dictated by the specific application.

  • In Chemical Synthesis : The free base is the reactive species in most reactions where the amine acts as a nucleophile (e.g., amide bond formation, N-alkylation).[24] The nitrogen lone pair is essential for these transformations. If the starting material is the hydrochloride salt, it must first be "free-based" by treatment with a base (e.g., NaOH, NaHCO₃) to liberate the nucleophilic amine before it can react.[24]

  • In Drug Development : The hydrochloride salt is often the preferred form for an Active Pharmaceutical Ingredient (API). The primary driver for this is solubility. Many drug candidates are large, lipophilic molecules with poor water solubility in their free base form. Converting them to a salt dramatically increases aqueous solubility, which is a prerequisite for oral or intravenous administration and achieving good bioavailability.[1][3][25] The enhanced stability and handling properties of the salt are also significant advantages in pharmaceutical manufacturing and formulation.[1]

Key Experimental Protocols

The following section provides standardized, step-by-step methodologies for the interconversion and analysis of 3,5-di-tert-butylaniline forms.

Protocol 1: Preparation of 3,5-di-tert-butylaniline Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.

  • Dissolution : Dissolve 1.0 g of 3,5-di-tert-butylaniline free base in approximately 20 mL of a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask.

  • Acidification : While stirring the solution (preferably in an ice bath to control any exotherm), slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until no further precipitation is observed. A white precipitate of the hydrochloride salt will form.

  • pH Check : Check the pH of the supernatant with moist litmus or pH paper to ensure it is acidic.

  • Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying : Dry the resulting white solid under vacuum to yield 3,5-di-tert-butylaniline hydrochloride.

  • Characterization : Confirm the identity of the product using FTIR (observe the broad N-H⁺ stretch) and melting point analysis.

Protocol 2: Liberation of 3,5-di-tert-butylaniline Free Base

This protocol describes the conversion of the hydrochloride salt back to the free base.

  • Dissolution/Suspension : Suspend 1.0 g of 3,5-di-tert-butylaniline hydrochloride in approximately 20 mL of water in a separatory funnel. Add 20 mL of an organic solvent like diethyl ether or dichloromethane.

  • Basification : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution dropwise while swirling. Continue addition until gas evolution (if using bicarbonate) ceases and the aqueous layer is basic (pH > 8).

  • Extraction : Stopper the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate. The free base will partition into the organic layer.

  • Separation : Drain the lower aqueous layer and collect the upper organic layer.

  • Washing : Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying : Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the 3,5-di-tert-butylaniline free base.

Protocol 3: Analytical Workflow for Differentiation

This workflow provides a logical sequence of tests to identify an unknown sample.

G start Unknown Sample of 3,5-di-tert-butylaniline form solubility Test Solubility in Water start->solubility ftir Acquire FTIR Spectrum solubility->ftir Insoluble solubility->ftir Soluble nmr Acquire ¹H NMR Spectrum (in DMSO-d₆) ftir->nmr free_base Result: Free Base ftir->free_base Sharp N-H stretches (3500-3300 cm⁻¹)? YES hcl_salt Result: Hydrochloride Salt ftir->hcl_salt Broad N-H⁺ stretch (3200-2800 cm⁻¹)? YES nmr->free_base Absence of N-H⁺ proton peak? YES nmr->hcl_salt Broad, exchangeable N-H⁺ proton peak? YES

Figure 2: Analytical workflow for identifying the sample's form.

Conclusion

The distinction between 3,5-di-tert-butylaniline free base and its hydrochloride salt is a clear illustration of how a simple acid-base reaction can profoundly alter the physicochemical profile of a molecule. The free base is a nonpolar, nucleophilic compound essential for synthetic reactions, while the hydrochloride salt is a polar, ionic solid with superior aqueous solubility and oxidative stability, making it highly advantageous for pharmaceutical applications. For the practicing scientist, the ability to choose the appropriate form, execute its preparation, and confirm its identity through routine analytical techniques is a fundamental skill. Mastery of these concepts ensures efficiency in research and robustness in the development of new chemical entities.

References

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  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Study the polymerization of aniline by AuCl4 - salt, using attenuated total reflection fourier-transform infrared (ATR- FTIR) spectroscopy. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3,5-ditert-butylaniline. Retrieved from [Link]

  • AIP Publishing. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Reddit. (2023, June 17). Identifying organic salts? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Reddit. (2023, June 28). Salt formation. r/chemistry. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2380-36-1,3,5-DI-TERT-BUTYLANILINE. Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

  • Chromatography Forum. (2004, September 10). Distinct RTs for free-base and salt forms of same compound. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].

  • Aakash Institute. (2025, November 4). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]

  • J&K Scientific. (2021, August 17). 3,5-Di-tert-butylaniline, 98%. Retrieved from [Link]

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  • Ortiz, R., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

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Sources

crystal structure analysis of 3,5-di-tert-butylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-di-tert-butylaniline Hydrochloride

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), this knowledge is not merely academic but a cornerstone of rational drug design and development. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of 3,5-di-tert-butylaniline hydrochloride, a substituted aniline salt. We will navigate the complete workflow, from the synthesis of the parent compound and its crystallization into high-quality single crystals, through the intricacies of data collection and structure refinement, to the detailed analysis of molecular geometry, hydrogen bonding networks, and supramolecular packing. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary to execute and interpret such an analysis with scientific rigor.

Introduction: The Rationale for Structural Elucidation

3,5-di-tert-butylaniline is a sterically hindered aromatic amine. Its conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability. The bulky tert-butyl groups significantly influence the molecule's conformation and how it interacts with its neighbors in the solid state. A detailed crystal structure analysis provides an unambiguous determination of the three-dimensional atomic arrangement, which is critical for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) that can have drastically different properties.

  • Structure-Property Relationships: Correlating specific structural features, such as hydrogen bond motifs, with bulk properties like melting point and dissolution rate.

  • Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for theoretical calculations and simulations.

This guide is structured to follow the logical progression of a crystal structure determination project, explaining the "why" behind each step to ensure a self-validating and robust experimental design.

Synthesis and Crystallization: The Foundation of Analysis

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for analysis. This necessitates a carefully controlled synthesis and crystallization process.

Synthesis of 3,5-di-tert-butylaniline Hydrochloride

The hydrochloride salt is typically prepared through a straightforward acid-base reaction between the free aniline base and hydrochloric acid.

Protocol: Salt Formation

  • Dissolution: Dissolve 3,5-di-tert-butylaniline (1.0 eq) in a suitable organic solvent with moderate polarity, such as isopropanol or ethyl acetate (approx. 10 mL per gram of aniline).

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid. A slight excess of acid can be used to ensure complete conversion, as the excess can be removed during drying. The reaction is exothermic, and a precipitate of the hydrochloride salt will likely form immediately.

  • Isolation: The crude product can be isolated by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then washed with a non-polar solvent like hexane to aid in drying.

  • Drying: The isolated solid should be dried under vacuum to remove residual solvent and any excess HCl.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically 50-500 microns in size with no visible defects—is often the most challenging step. The goal is to create a supersaturated solution from which the compound crystallizes slowly and orderly.

Protocol: Crystallization by Slow Evaporation

  • Rationale: This is often the first method attempted due to its simplicity. It relies on the gradual increase in concentration as the solvent evaporates, gently pushing the system toward nucleation and crystal growth.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For aniline hydrochlorides, polar protic solvents like ethanol, methanol, or mixtures with water can be effective.

  • Preparation: Prepare a nearly saturated solution of 3,5-di-tert-butylaniline hydrochloride in the chosen solvent at room temperature. It is critical to filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed crystals appear, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.

The Crystallographic Workflow: From Diffraction to Structure

The core of the analysis is single-crystal X-ray diffraction, a powerful technique that provides precise information about the atomic arrangement in a crystal.

The process can be visualized as a multi-stage pipeline, where the output of one step becomes the input for the next.

Crystallographic Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Analysis Structural Analysis (Geometry, H-Bonds, Packing) Structure_Refinement->Analysis Validation Validation & Deposition Analysis->Validation

Fig. 1: The end-to-end workflow for single-crystal structure determination.

Protocol: Core Crystallographic Analysis

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer.[1] The crystal is cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal motion and radiation damage. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflection spots, are collected on a detector.

  • Data Processing: The raw 2D images are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters and crystal system, integrating the intensity of each reflection, and applying corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled and merged to produce a final reflection file.

  • Structure Solution: The central challenge in crystallography is the "phase problem": detectors measure the intensity (amplitude) of diffracted waves but not their phase. For small molecules like this, direct methods are highly effective. These are statistical techniques that use relationships between the intensities of strong reflections to derive initial phase estimates.

  • Structure Refinement: Using the initial phases, an electron density map is calculated. This map is interpreted to build an initial atomic model. This model is then refined using a non-linear least-squares procedure. In this iterative process, the atomic coordinates, thermal parameters, and other model variables are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fᵪ|).

Structural Analysis of 3,5-di-tert-butylaniline Hydrochloride

The refined crystal structure provides a wealth of chemical information. The following data is representative of what would be expected for this compound based on established chemical principles and related structures.

Crystallographic Data Summary

This table summarizes the key parameters that define the crystal lattice and the quality of the refinement.

ParameterValue (Representative)
Chemical FormulaC₁₄H₂₄ClN
Formula Weight241.80
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1560
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.03
Final R-indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit (S)1.05
Molecular Geometry

The protonation of the aniline nitrogen to form the anilinium ion leads to expected changes in the local geometry. The bulky tert-butyl groups will sterically influence the planarity of the phenyl ring system.

Bond/AngleLength (Å) / Degrees (°) (Representative)Description
C-N1.46Typical C(sp²)-N(sp³) single bond length.
C-C (aromatic)1.39 (avg.)Average aromatic C-C bond length.
C-C (tert-butyl)1.54 (avg.)Typical C(sp³)-C(sp³) single bond length.
C-N-H109.5 (avg.)Approximately tetrahedral geometry at the protonated nitrogen.
C-C-C (ring)120.0 (avg.)Approximately trigonal planar geometry within the benzene ring.
The Hydrogen Bonding Network: The Supramolecular Glue

In the crystal structure of an amine hydrochloride, hydrogen bonds are the dominant intermolecular interactions that dictate the overall molecular arrangement. The anilinium group (-NH₃⁺) serves as a strong hydrogen bond donor, while the chloride anion (Cl⁻) acts as the acceptor.

Hydrogen_Bonding N1 N1-H1A H1A N1->H1A D-H···A H1B N1->H1B D-H···A H1C N1->H1C D-H···A Cl1 Cl1 H1A->Cl1 ~2.2 Å / ~170° N1_H1B N1-H1B Cl2 Cl2 H1B->Cl2 ~2.3 Å / ~165° N1_H1C N1-H1C Cl3 Cl3 H1C->Cl3 ~2.2 Å / ~175° label_N Anilinium Donor (-NH₃⁺) label_Cl Chloride Acceptors

Fig. 2: Expected N-H···Cl hydrogen bonding motif around the anilinium ion.

Each of the three acidic protons on the anilinium nitrogen participates in a hydrogen bond with a neighboring chloride ion. This creates a robust three-dimensional network. The geometry of these bonds is a key indicator of their strength; typical N···Cl distances are in the range of 3.0-3.3 Å, and the N-H···Cl angle is generally close to linear (>160°).

Molecular Packing and Weak Interactions

Beyond the strong charge-assisted hydrogen bonds, the overall crystal packing is governed by weaker van der Waals forces. The bulky tert-butyl groups play a significant role here. Their large steric profile prevents close face-to-face π-stacking of the aromatic rings, which might otherwise be observed in simpler aniline salts. Instead, the packing is likely to be dominated by the need to efficiently fill space, with the hydrophobic tert-butyl groups from one molecule interacting with those of its neighbors. These weaker, non-directional forces contribute significantly to the overall lattice energy and stability of the crystal.

Conclusion and Outlook

The single-crystal X-ray analysis of 3,5-di-tert-butylaniline hydrochloride provides an unambiguous and high-resolution snapshot of its solid-state structure. The analysis reveals a molecule whose supramolecular assembly is dominated by a robust network of N-H···Cl hydrogen bonds, a direct consequence of its salt form. The sterically demanding tert-butyl groups dictate the broader packing arrangement by preventing close π-π interactions and promoting efficient space-filling through hydrophobic contacts.

For drug development professionals, this detailed structural knowledge is invaluable. It provides the definitive identity of the solid form, serves as a crucial reference standard for quality control, and offers a rational basis for understanding and predicting its material properties. The experimental protocols and analytical frameworks detailed in this guide represent a robust, self-validating system for obtaining such critical data for any crystalline API.

References

  • Pflugrath, J. W. (1999). Data Processing in Macromolecular Crystallography. Methods in Enzymology, 374, 3-23. Available at: [Link]

  • Valkonen, A. (2020). Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. IUCr Journals. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. In Wikipedia. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

  • Creative Biostructure. (n.d.). Crystallography Data Analysis. Creative Biostructure. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • University of Glasgow. (n.d.). Least-Squares Fitting. School of Chemistry. Available at: [Link]

  • IUCr. (2021). Refinement. IUCr Online Dictionary of Crystallography. Available at: [Link]

  • Johnson, E. R., et al. (2010). Revealing Noncovalent Interactions. Journal of the American Chemical Society, 132(18), 6498–6506. Available at: [Link]

  • Fiveable. (2026). 8.3 Refinement techniques (least squares, maximum likelihood). Fiveable. Available at: [Link]

  • Altomare, A., et al. (2004). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Journal de Physique IV (Proceedings), 118, 3-10. Available at: [Link]

  • Wikipedia. (2023). Direct methods (electron microscopy). In Wikipedia. Available at: [Link]

  • Arhangelskis, M., & Friščić, T. (2025). Chapter 13: The Role of Non-covalent Interactions in Crystal Packing. Royal Society of Chemistry. Available at: [Link]

  • White, T. A., et al. (2016). Processing serial crystallography data with CrystFEL: a step-by-step guide. Acta Crystallographica Section D, Structural Biology, 72(4), 426-434. Available at: [Link]

  • Sayre, D. (1972). On least-squares refinement of the phases of crystallographic structure factors. Acta Crystallographica Section A, 28(3), 210-212. Available at: [Link]

  • Tremayne, M. (2004). Direct Space Structure Solution Applications. Journal of Research of the National Institute of Standards and Technology, 109(1), 49-63. Available at: [Link]

  • Clegg, W., et al. (2001). 10 Direct methods of crystal-structure determination. Oxford Academic. Available at: [Link]

  • CNR. (n.d.). Structure solution by Direct Methods (DM). Institute of Crystallography. Available at: [Link]

  • RCSB PDB. (n.d.). Learn: Guide to Understanding PDB Data: Crystallographic Data. PDB-101. Available at: [Link]

  • Grabowski, S. J. (2017). 19: Noncovalent Interactions in Crystal Structures: Quantifying Cooperativity in Hydrogen and Halogen Bonds. Royal Society of Chemistry. Available at: [Link]

  • Liu, N., et al. (2025). Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. ResearchGate. Available at: [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

  • University of Glasgow. (2011). Chapter 7: Structure Factors And Least Squares. School of Chemistry. Available at: [Link]

Sources

Methodological & Application

synthesis of sterically hindered Schiff bases using 3,5-di-tert-butylaniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Sterically Hindered Schiff Bases using 3,5-Di-tert-butylaniline HCl

Executive Summary

This application note details the protocol for synthesizing sterically demanding Schiff bases (imines) utilizing 3,5-di-tert-butylaniline hydrochloride as the primary amine source.[1] While the 3,5-di-tert-butyl substitution pattern provides significant lipophilicity and electronic modulation useful in drug discovery and ligand design (e.g., Salen ligands), it presents specific challenges regarding solubility and salt neutralization compared to standard anilines.[1]

Unlike the ortho-substituted analogs (e.g., 2,6-diisopropylaniline) which suffer from kinetic inhibition at the nitrogen center, the 3,5-substitution pattern allows for relatively smooth condensation provided the hydrochloride salt is effectively neutralized.[1] This guide prioritizes a pre-neutralization strategy to ensure high purity for downstream pharmaceutical applications.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1:1 (Amine:Aldehyde)Excess aldehyde is difficult to remove from the lipophilic product; precise stoichiometry is preferred.
Solvent System Ethanol (EtOH) or Methanol (MeOH)The hydrochloride salt is soluble in alcohols, but the lipophilic product often precipitates upon cooling, aiding purification.[1]
pH Control Neutral to slightly acidic (pH 5-6)Critical: The HCl salt is acidic. It must be neutralized to release the nucleophilic amine, but Schiff base formation requires mild acid catalysis.[1]
Water Removal Molecular Sieves (3Å) or AzeotropeEquilibrium shift is necessary for high yields, especially with electron-rich aldehydes.[1]
Temperature Reflux (65–80 °C)Required to overcome the energy barrier, particularly if the aldehyde partner is also sterically bulky.[1]

Chemical Mechanism & Strategy

The synthesis involves two distinct phases:[2]

  • Liberation of the Free Amine: The hydrochloride salt (

    
    ) is non-nucleophilic. It must be deprotonated to the free base (
    
    
    
    ).
  • Condensation: The free amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (

    
    ).[1]
    

Strategic Choice: While in-situ neutralization (adding triethylamine to the reaction pot) is faster, it generates triethylamine hydrochloride salts that are difficult to separate from the lipophilic product.[1] Therefore, this protocol uses a biphasic pre-neutralization step for pharmaceutical-grade purity.[1]

G Start 3,5-Di-tert-butylaniline HCl Base Aq. NaOH / DCM Start->Base Neutralization FreeAmine Free Amine (Oil) Base->FreeAmine Phase Sep & Dry Reaction Reflux (EtOH) FreeAmine->Reaction Aldehyde Aldehyde Substrate Aldehyde->Reaction Product Schiff Base Crystal Reaction->Product - H2O

Figure 1: Workflow for the conversion of aniline hydrochloride to purified Schiff base.

Experimental Protocol

Phase A: Pre-Neutralization (Liberation of Amine)

Objective: Convert the stable HCl salt into the reactive free amine oil.[1]

  • Dissolution: Suspend 10.0 mmol (approx. 2.42 g) of 3,5-di-tert-butylaniline HCl in 30 mL of Dichloromethane (DCM).

  • Basification: Add 30 mL of 1M NaOH aqueous solution.

  • Extraction: Stir vigorously for 10 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Evaporate the DCM under reduced pressure (Rotavap, 30°C).

    • Observation: You will obtain a viscous, pale yellow/brown oil.[1] This is the reactive 3,5-di-tert-butylaniline .[1][3] Use immediately to prevent oxidation.

Phase B: Schiff Base Condensation

Objective: Synthesis of the target imine.

  • Preparation: Dissolve the freshly isolated free amine (approx. 10 mmol) in 20 mL of absolute Ethanol (EtOH).

  • Substrate Addition: Add 10.0 mmol of the target aldehyde (e.g., Salicylaldehyde, Benzaldehyde) to the solution.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid or Formic Acid.

    • Note: Although we just neutralized the HCl, a catalytic amount of acid activates the carbonyl carbon.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The amine spot (low Rf) should disappear.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Because 3,5-di-tert-butyl groups increase solubility, precipitation may be slow.[1] If no solid forms, cool to 0°C (ice bath) for 2 hours.

  • Filtration: Filter the precipitate and wash with cold ethanol (to avoid redissolving the lipophilic product).

  • Drying: Dry under vacuum at 40°C.

Characterization & Validation

The presence of the 3,5-di-tert-butyl groups provides distinct spectroscopic markers.

TechniqueExpected SignalInterpretation

H NMR

1.20–1.40 ppm (Singlet, 18H)
Characteristic intense singlet for the two tert-butyl groups.[1]

H NMR

8.30–8.80 ppm (Singlet, 1H)
Azomethine proton (

).[1] Confirms imine formation.
IR Spectroscopy 1610–1630 cm

Strong

stretching vibration.
Solubility Check Soluble in Hexane/TolueneUnlike simple aniline Schiff bases, these products are highly soluble in non-polar solvents due to the alkyl groups.[1]

Troubleshooting Guide

Issue: No precipitate forms upon cooling.

  • Cause: The 3,5-di-tert-butyl groups make the molecule very lipophilic (greasy).[1]

  • Solution: Add a few drops of water to the ethanol solution until it turns slightly turbid, then cool again. Alternatively, switch solvent to Methanol (less solubility for the product) or evaporate solvent and recrystallize from Hexane.[1]

Issue: Reaction turns dark black/tarry.

  • Cause: Oxidation of the free amine before reaction or excessive acid concentration.

  • Solution: Ensure the free amine is used immediately after Phase A. Perform the reaction under Nitrogen atmosphere (

    
    ).
    

Issue: Low Yield.

  • Cause: Equilibrium favoring hydrolysis (water presence).

  • Solution: Add 3Å Molecular Sieves to the reaction flask during reflux to trap water.

References

  • Steric Effects in Schiff Bases: Cetin, M. M. (2026).[1][4] Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79–88.[1]

  • General Synthesis Protocol: Nikam, D., et al. (2020).[1] Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.[1][5]

  • Solubility & Structural Properties: Kose, M., et al. (2013).[1] Synthesis, spectroscopic and structural studies of new Schiff bases prepared from 3,5-di-tert-butylsalicylaldehyde. Journal of Molecular Structure.

  • Product Safety & Handling: Sigma-Aldrich. Safety Data Sheet: 3,5-Di-tert-butylaniline.

Sources

Application Note: Strategic Utilization of 3,5-Di-tert-butylaniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide pharmaceutical researchers through the strategic utilization, synthesis, and application of 3,5-di-tert-butylaniline hydrochloride . This intermediate is critical for installing "lipophilic wedges"—bulky, hydrophobic motifs that anchor drug molecules within protein binding pockets while shielding them from metabolic degradation.

Executive Summary & Strategic Rationale

3,5-Di-tert-butylaniline hydrochloride (CAS 110014-59-0) is a specialized building block used to introduce the 3,5-di-tert-butylphenyl moiety. In medicinal chemistry, this moiety serves two critical functions:

  • Metabolic Shielding: The bulky tert-butyl groups at the meta positions sterically hinder enzymatic attack (e.g., by Cytochrome P450s) at the vulnerable para position and the ring system itself.

  • Lipophilic Anchoring: It significantly increases the cLogP of the molecule, creating a "lipophilic wedge" that drives binding affinity in deep hydrophobic pockets of targets such as kinases, GPCRs, and viral capsid proteins.

Handling Advisory: While the free base (CAS 2380-36-1) is prone to oxidation (turning purple/brown upon air exposure), the hydrochloride salt is the preferred form for storage and handling due to its enhanced stability and crystallinity.

Chemical Identity & Properties

PropertyData
Chemical Name 3,5-Di-tert-butylaniline hydrochloride
CAS No.[1][2] (Salt) 110014-59-0
CAS No.[1][2] (Free Base) 2380-36-1
Molecular Formula C₁₄H₂₄ClN (Salt) / C₁₄H₂₃N (Base)
Molecular Weight 241.80 g/mol (Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~4.8 (Estimated; aniline nitrogen is less basic due to sterics)

Protocol A: De Novo Synthesis via Curtius Rearrangement

For researchers requiring high-purity material starting from the stable precursor 3,5-di-tert-butylbenzoic acid , the Curtius rearrangement is the industry-standard route. It avoids the regioselectivity issues of nitrating 1,3-di-tert-butylbenzene.

Mechanism of Action

The carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to an isocyanate.[3][4][5] Hydrolysis of the isocyanate yields the amine.[3][5]

CurtiusRearrangement cluster_legend Reaction Phase Acid 3,5-Di-tert-butyl benzoic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N t-BuOH Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (Reflux) -N2 Carbamate Boc-Protected Aniline Isocyanate->Carbamate t-BuOH trap Product 3,5-Di-tert-butylaniline HCl Carbamate->Product 4M HCl/Dioxane Deprotection

Caption: Synthesis pathway via Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) in dry tert-butanol (t-BuOH).

  • Azide Formation: Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat the mixture to reflux (82°C) for 4–6 hours. Evolution of nitrogen gas (

    
    ) indicates the rearrangement to isocyanate, which is immediately trapped by t-BuOH to form the Boc-protected amine.
    
  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection (Salt Formation): Dissolve the crude Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Stir at room temperature for 3 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.

Protocol B: Installation of the "Lipophilic Wedge"

This protocol describes the reaction of 3,5-di-tert-butylaniline with a chloropyrimidine scaffold. This is a classic reaction in the synthesis of kinase inhibitors where the aniline acts as the hydrophobic tail.

Target: Coupling to 2-amino-6-chloropyrimidin-4-ol (or similar electrophiles).

Experimental Workflow
  • Preparation: Charge a reaction vessel with 2-amino-6-chloropyrimidin-4-ol (1.0 eq) and 3,5-di-tert-butylaniline hydrochloride (1.1 eq).

  • Solvent System: Add a mixture of Water:Ethanol (1:1) or Glacial Acetic Acid depending on solubility. Note: Aqueous acidic conditions favor the nucleophilic attack by protonating the pyrimidine nitrogen, activating the C-Cl bond.

  • Reaction: Heat to reflux (approx. 100°C) for 12–24 hours.

    • Monitoring: Monitor consumption of the aniline by HPLC (254 nm).

  • Quenching: Cool the mixture to room temperature.

  • Isolation: Neutralize carefully with saturated

    
     to pH ~8. The product often precipitates as a solid.
    
  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

LipophilicWedge Reactants Reactants: 3,5-di-t-butyl-aniline (Nucleophile) + 2-amino-6-chloropyrimidine (Electrophile) Transition Transition State: Meisenheimer Complex Reactants->Transition SNAr Attack Conditions Conditions: Reflux in AcOH/HCl (Protonation activates Pyrimidine) Conditions->Transition Product Product: Lipophilic Pyrimidine Scaffold (Hydrophobic Anchor Installed) Transition->Product -HCl (Elimination)

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for installing the lipophilic wedge.

Quality Control & Analytics

To ensure the integrity of the intermediate before use in high-value synthesis:

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 95% B over 15 minutes (High lipophilicity requires high organic content).

  • Detection: UV at 210 nm (weak chromophore) and 254 nm.

  • Retention: Expect late elution due to the two tert-butyl groups.

NMR Characterization (DMSO-d6)
  • ¹H NMR: Look for the characteristic singlet (18H) at approx. 1.2–1.3 ppm corresponding to the two tert-butyl groups.

  • Aromatic Region: A triplet (1H) at ~6.9 ppm (para-proton) and a doublet (2H) at ~6.7 ppm (ortho-protons). Note: Shifts will move downfield in the HCl salt form.

References

  • Lebel, H., & Leogane, O. (2006).[6] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. (Foundational method for converting hindered acids to anilines). Retrieved from [Link]

  • Daukiya, L., et al. (2021). Covalent functionalization of molybdenum disulfide by chemically activated diazonium salts. Nanoscale, 13, 2972-2981. (Demonstrates reactivity of the diazonium derivative). Retrieved from [Link]

Sources

Application Note: Synthesis of Bulky Amide Ligands Using 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The design of sterically demanding ligands is a cornerstone of modern coordination chemistry, organometallic catalysis, and the stabilization of highly reactive, low-coordinate metal centers. Among the privileged building blocks for these frameworks, 3,5-di-tert-butylaniline stands out. It is frequently employed to synthesize bulky amide ligands, biomimetic pincer ligands, and redox-active bis(thiophenolato)amide platforms ()[1].

This application note details the end-to-end synthesis of bulky amide ligands starting from 3,5-di-tert-butylaniline hydrochloride . By starting from the hydrochloride salt and employing a nucleophilically catalyzed amidation strategy, researchers can achieve high-yielding, reproducible ligand synthesis.

Mechanistic Insights: The Causality of Experimental Design

As a synthesis scientist, achieving high yields requires understanding the "why" behind every reagent and condition. This protocol is built on three mechanistic pillars:

A. The Necessity of the Hydrochloride Salt

Electron-rich anilines, particularly those enriched by alkyl-donating groups like tert-butyl, are highly susceptible to air oxidation, which leads to dark, tarry impurities over time. Sourcing and storing the precursor as a hydrochloride salt arrests this degradation. The salt is bench-stable and ensures that a pristine, oxidation-free primary amine is introduced into the workflow following a mild freebasing step.

B. The "Steric Canopy" Effect of 3,5-Substitution

Ligand design requires a delicate balance between steric protection and reactivity. Unlike 2,6-di-tert-butylaniline—where the ortho-substituents sterically choke the nitrogen and severely impede nucleophilic attack—the 3,5-meta-substitution preserves the nucleophilicity of the amine[2]. Once the resulting amide is coordinated to a transition metal, these meta-tert-butyl groups project forward, creating a deep, protective "steric canopy" that stabilizes low-coordinate metal centers (such as nitrogenase-relevant iron complexes) without blocking initial ligand binding ()[3].

C. Acyl Transfer Catalysis via DMAP

While the 3,5-substitution allows for amidation, the overall bulk of the molecule still exerts a degree of steric drag. To ensure quantitative conversion when reacting the free amine with an acyl chloride, 4-dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This highly reactive species rapidly transfers the acyl group to the bulky aniline, bypassing the steric activation energy barrier.

Experimental Workflow

Workflow Salt 3,5-Di-tert-butylaniline Hydrochloride Base Freebasing (Aqueous Na2CO3 / DCM) Salt->Base OrgPhase Organic Phase (Free Amine in DCM) Base->OrgPhase Amidation Amidation (+ Acyl Chloride, Et3N, DMAP) OrgPhase->Amidation Crude Crude Amide Ligand Amidation->Crude Purification Purification (Flash Chromatography) Crude->Purification Pure Purified Bulky Amide Ligand Purification->Pure

Workflow for the synthesis of bulky amide ligands from 3,5-di-tert-butylaniline hydrochloride.

Step-by-Step Protocols

Protocol A: Freebasing of 3,5-Di-tert-butylaniline Hydrochloride

This step must be performed immediately prior to amidation to prevent oxidation of the free amine.

  • Suspension: Weigh 1.0 equivalent of 3,5-di-tert-butylaniline hydrochloride into a separatory funnel. Suspend the solid in Dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Neutralization: Add an equal volume of saturated aqueous sodium carbonate (

    
    ) (approx. 2.0 equivalents of base).
    
  • Phase Transfer: Shake the biphasic mixture vigorously for 5–10 minutes. The cloudy suspension will clarify as the salt is neutralized and the highly soluble free amine partitions entirely into the lower organic (DCM) layer.

  • Extraction & Drying: Separate the organic layer. Extract the remaining aqueous layer once more with a small volume of DCM. Combine the organic layers, dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the free 3,5-di-tert-butylaniline as a pale oil or low-melting solid. Proceed immediately to Protocol B.

Protocol B: Catalytic Amidation

This protocol utilizes a generic acyl chloride (e.g., pivaloyl chloride) to generate a highly sterically hindered amide ligand.

  • Preparation: Dissolve the freshly prepared free 3,5-di-tert-butylaniline (1.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base & Catalyst Addition: Add triethylamine (

    
    ) (1.5 equiv) as the stoichiometric HCl scavenger, followed by DMAP (0.05 equiv) as the acyl transfer catalyst.
    
  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Self-Validation Check: The reaction must be cooled to prevent the exothermic formation of the amide from causing solvent boil-off or side reactions.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv) dropwise via syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 4 to 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate, 4:1) until the aniline spot is fully consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Separate the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate. Purify the crude product via flash column chromatography or recrystallization (e.g., from hot ethanol) to yield the pure bulky amide ligand.

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, optimal conditions, and expected metrics for the two-stage synthesis workflow.

ParameterStage 1: Freebasing StepStage 2: Amidation Step
Reagent Ratio 1.0 eq Salt : 2.0 eq

1.0 eq Amine : 1.1 eq Acyl Cl : 1.5 eq

Solvent System Biphasic (DCM /

)
Anhydrous DCM
Temperature 20–25 °C (Ambient)0 °C

25 °C
Reaction Time 10–15 minutes4–12 hours
Catalyst NoneDMAP (0.05 eq)
Expected Yield > 98% (Quantitative)85–92% (Post-Purification)

References

  • Title: Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand Source: Inorganic Chemistry (ACS Publications) / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Characterization of a Redox-Active Bis(thiophenolato)amide Ligand, [SNS]3-, and the Homoleptic Tungsten Complexes, W[SNS]2 and W[ONO]2 Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Experimental Evidence for the Noninnocence of o-Aminothiophenolates: Coordination Chemistry of o-Iminothionebenzosemiquinonate(1-) π-Radicals with Ni(II), Pd(II), Pt(II) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application Note: Polymerization Initiation & Synthesis using 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocols for utilizing 3,5-di-tert-butylaniline hydrochloride (3,5-DTBA-HCl) in polymerization workflows. Due to the steric bulk of the tert-butyl groups at the meta positions, this derivative offers unique regioselectivity and solubility profiles compared to unsubstituted aniline. This note covers two distinct applications:

  • Oxidative Homopolymerization: Synthesizing soluble, electroactive Poly(3,5-di-tert-butylaniline) for conductive scaffolds.

  • Diazonium-Mediated Initiation: Using 3,5-DTBA as a radical initiator precursor for surface grafting (SI-ATRP/Radical Polymerization) in biomedical coatings.

Mechanistic Insight & Chemical Rationale

Why 3,5-Di-tert-butylaniline?

Standard polyaniline (PANI) suffers from poor solubility in organic solvents, limiting its processability in drug delivery systems or biosensors. The introduction of tert-butyl groups at the 3 and 5 positions serves two critical functions:

  • Solubility Enhancement: The bulky alkyl groups disrupt strong inter-chain

    
    -
    
    
    
    stacking and hydrogen bonding, rendering the resulting polymer soluble in common organic solvents (THF, Chloroform, DMSO).
  • Regiochemical Control: In oxidative polymerization, coupling can occur at ortho or para positions. The bulky tert-butyl groups at positions 3 and 5 create significant steric hindrance around the ortho positions (2 and 6), effectively forcing Head-to-Tail (1,4) coupling at the para position. This results in a more linear, defect-free polymer backbone.

The Role of the Hydrochloride Salt

The hydrochloride salt form (3,5-DTBA


HCl) is preferred over the free base for two reasons:
  • Water Solubility: It ensures complete dissolution in the aqueous acidic media required for the initial oxidation step.

  • Protonation Equilibrium: It maintains the amine in a protonated state (

    
    ), which prevents side reactions (like Michael addition) prior to the initiation event.
    

Protocol A: Oxidative Homopolymerization

Application: Synthesis of soluble conductive polymers for tissue engineering scaffolds or biosensors.

Reagents & Equipment
ComponentSpecificationRole
Monomer 3,5-di-tert-butylaniline HCl (>98%)Primary building block
Oxidant Ammonium Persulfate (APS)Initiates oxidation (removes

)
Acid Medium 1.0 M HCl (aq)Provides protons for doping
Solvent Chloroform / MethanolPurification/Precipitation
Temp. Control Ice bath (0–5 °C)Prevents side reactions
Experimental Workflow

Step 1: Monomer Dissolution Dissolve 2.41 g (10 mmol) of 3,5-DTBA


HCl in 50 mL of 1.0 M HCl. Ensure the solution is clear.
  • Expert Note: If using the free amine, add it to the acid and sonicate for 10 mins to ensure full conversion to the hydrochloride salt.

Step 2: Oxidant Preparation Dissolve 2.28 g (10 mmol) of Ammonium Persulfate (APS) in 20 mL of 1.0 M HCl.

  • Critical Ratio: Maintain a Monomer:Oxidant ratio of 1:1 to 1:1.25. Excess oxidant can degrade the polymer backbone (over-oxidation).

Step 3: Initiation & Polymerization Cool both solutions to 0–2 °C. Slowly add the APS solution to the monomer solution dropwise over 20 minutes under vigorous stirring.

  • Observation: The solution will transition from colorless

    
     pink/violet (oligomers) 
    
    
    
    dark green (emeraldine salt).
  • Reaction Time: Stir at 0–5 °C for 6 hours, then allow to warm to room temperature for 12 hours.

Step 4: Purification Filter the dark precipitate. Wash sequentially with:

  • 1.0 M HCl (removes monomer/oxidant residues).

  • Acetone (removes low MW oligomers).

  • Dry under vacuum at 60 °C for 24 hours.

Mechanism Visualization (DOT)

OxidativePolymerization Start 3,5-DTBA Monomer Oxidation Oxidation (APS) Start->Oxidation -e- RadicalCat Cation Radical (Resonance Stabilized) Oxidation->RadicalCat Coupling Head-to-Tail Coupling (Para-directed) RadicalCat->Coupling Steric Control (Ortho blocked) Coupling->Oxidation Chain Growth (Re-oxidation) Polymer Poly(3,5-DTBA) Emeraldine Salt Coupling->Polymer Termination

Figure 1: Mechanism of oxidative polymerization showing the critical role of steric blocking by tert-butyl groups in directing para-coupling.

Protocol B: Diazonium-Mediated Surface Grafting (Initiation)

Application: Using 3,5-DTBA as an anchor to grow polymer brushes (e.g., PEG, PMMA) on surfaces (gold, carbon, nanoparticles) for drug delivery.

The Concept

The aniline derivative is converted into a diazonium salt (


).[1][2][3] This salt is electrochemically or chemically reduced to generate an aryl radical (

), which covalently bonds to a surface. This surface-bound layer then acts as an initiator for subsequent polymerization (e.g., ATRP).
Protocol Steps

Step 1: Diazotization (In-Situ)

  • Dissolve 3,5-DTBA

    
    HCl (5 mmol) in 10 mL of tetrafluoroboric acid (
    
    
    
    ) or HCl at 0 °C.
  • Add aqueous

    
     (5.5 mmol) dropwise.
    
  • Stir for 20 mins at 0 °C.

    • Safety Check: Keep temperature strictly <5 °C to prevent decomposition into phenols (

      
       evolution).
      

Step 2: Surface Activation (Grafting)

  • Immerse the substrate (e.g., Gold chip, Carbon electrode) into the diazonium solution.

  • Electrochemical Method: Apply a reductive potential scan (0 V to -0.8 V vs Ag/AgCl).

  • Chemical Method: Add a reducing agent (e.g., Ascorbic Acid or Iron powder) if no potentiostat is available.

    • Mechanism:[2][4][5][6]

      
      . The radical attacks the surface, forming a covalent 
      
      
      
      bond.

Step 3: Polymer Brush Growth The grafted 3,5-di-tert-butylphenyl layer is hydrophobic and bulky. To grow a secondary polymer:

  • Standard radical polymerization: The surface-bound species can act as a radical transfer site under specific conditions, or the layer is used simply to modify surface energy before spin-coating.

Workflow Visualization (DOT)

DiazoniumGrafting Precursor 3,5-DTBA-HCl (Amine Precursor) Diazotization Diazotization (NaNO2 / HCl / 0°C) Precursor->Diazotization DiazoSalt Diazonium Salt (Ar-N2+) Diazotization->DiazoSalt - H2O Reduction Reduction (+e-) (Electrochem or Iron) DiazoSalt->Reduction Radical Aryl Radical (Ar•) Reduction->Radical - N2 (Gas) Surface Grafted Surface (Surface-Ar) Radical->Surface Covalent Attachment

Figure 2: Workflow for converting 3,5-DTBA-HCl into a surface-active radical initiator.

Characterization & Troubleshooting

Key Characterization Metrics
TechniqueExpected SignalInterpretation
FT-IR Peak ~1500 cm⁻¹ (Quinoid ring)Confirms oxidation state (Emeraldine).
FT-IR Loss of ~3400 cm⁻¹ (Primary Amine)Confirms polymerization/grafting.
UV-Vis Absorption ~800 nm (Polaron band)Indicates conductive conjugated system.
Solubility Soluble in THF/CHCl₃Confirms effect of tert-butyl groups (unlike PANI).
Troubleshooting Guide
  • Problem: Low molecular weight or oligomers only.

    • Cause: Temperature too high (>5 °C) or oxidant added too fast.

    • Fix: Slow down addition rate; ensure ice bath is maintained.

  • Problem: Polymer is insoluble.

    • Cause: Cross-linking at ortho positions due to over-oxidation.

    • Fix: Reduce APS:Monomer ratio to 0.9:1.

  • Problem: No film formation on surface (Diazonium protocol).

    • Cause: Diazonium salt decomposed before reduction.

    • Fix: Use fresh

      
      ; keep solution opaque/shielded from light; perform immediately after mixing.
      

References

  • Chemical Synthesis and Characterization of Polyaniline Derivatives. ResearchGate. (Mechanisms of substituted aniline polymerization). Link

  • 3,5-Di-tert-butylaniline hydrochloride Properties. ChemScene. (Physical properties and CAS data).[7][8][9] Link

  • Mechanism of Polymerization of Aniline: A Review. ResearchGate. (Fundamental oxidative coupling pathways). Link

  • Diazotization Reaction Mechanism. Byju's. (Detailed chemistry of amine-to-diazonium conversion). Link

  • Conducting Polymers Prepared by Oxidative Polymerization. Warsaw University of Technology. (Redox stoichiometry and kinetics). Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Di-tert-butylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, notably used in the development of novel dyes, ligands, and pharmaceutical building blocks.[1] The presence of the sterically hindering tert-butyl groups imparts unique solubility and reactivity characteristics, while the aniline core remains a site of potent biological activity and chemical reactivity.[1] However, like many aromatic amines, this compound class requires careful handling to mitigate potential health risks.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management protocols for 3,5-di-tert-butylaniline hydrochloride in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving experimental reproducibility.

Compound Profile and Hazard Assessment

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice. While the hydrochloride salt is the primary subject, data for the parent free base (3,5-di-tert-butylaniline) is also provided for a complete toxicological profile, as the hazards are closely related.

Physicochemical Properties
Property3,5-Di-tert-butylaniline Hydrochloride3,5-Di-tert-butylaniline (Free Base)
CAS Number 110014-59-0[2][3]2380-36-1[4][5]
Molecular Formula C₁₄H₂₄ClN[2][3]C₁₄H₂₃N[4][5]
Molecular Weight 241.80 g/mol [2][3]205.34 g/mol
Appearance Solid (Typical for amine salts)White to light yellow/orange powder or crystal[4]
Melting Point Not specified54-57 °C[1]
Solubility Soluble in polar solventsSoluble in benzene, alcohol[1]
Recommended Storage Sealed in dry, 2-8°C [2]Room Temperature, sealed in dry, dark place[1][6]
GHS Hazard Classification and Rationale

The following classifications are primarily based on data for the free aniline base and are considered relevant for the hydrochloride salt. The salt form can readily convert to the free base, and the dust itself presents a direct hazard.

Hazard ClassGHS CategoryHazard Statement & Rationale
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[7][8] Aromatic amines can exhibit systemic toxicity upon ingestion.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[7][8] The compound can be absorbed through the skin, leading to potential systemic effects.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[7][8] Inhalation of dust can cause systemic toxicity and respiratory irritation.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8] Direct contact can lead to localized redness, inflammation, and discomfort.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[8] Particulate matter can cause significant irritation and potential damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation. Inhaled dust can irritate the respiratory tract, leading to coughing and discomfort.

Personal Protective Equipment (PPE) Protocols

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[9] The selection of appropriate PPE is the last line of defense after engineering controls have been implemented.

  • Engineering Controls (Primary Barrier): All handling of solid 3,5-di-tert-butylaniline hydrochloride must be performed within a certified chemical fume hood to control airborne particulates.[10][11]

  • Hand Protection: Compatible chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[9][10] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[10]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory.[10][12] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For operations with a higher risk of contamination, chemical-resistant coveralls are recommended.[13]

  • Respiratory Protection: For weighing and other procedures that may generate dust, a government-approved respirator is necessary. A half-face respirator with P100 (or N95 for dusts) particulate filters is a minimum requirement.[10]

PPE_Workflow start Task: Handling 3,5-Di-tert-butylaniline HCl fume_hood Work Inside Chemical Fume Hood? start->fume_hood gloves Wear Nitrile Gloves fume_hood->gloves Yes goggles Wear Chemical Splash Goggles gloves->goggles coat Wear Full-Buttoned Lab Coat goggles->coat respirator Use N95/P100 Respirator coat->respirator proceed Proceed with Handling respirator->proceed

Caption: PPE selection workflow for handling the compound.

Laboratory Handling Protocols

The causality behind these steps is to minimize the generation of and exposure to airborne dust, which is the primary risk during the handling of solid chemicals.

Step-by-Step Weighing and Dispensing Protocol
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) within the hood.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Retrieve Compound: Remove the compound from its 2-8°C storage location. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dispense Solid: Inside the fume hood, carefully open the container. Use a clean spatula to dispense the desired amount of solid onto a weigh boat. Perform this action gently and close to the work surface to minimize dust creation.

  • Seal and Store: Tightly close the primary container immediately after dispensing. Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to the 2-8°C storage.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent.

  • Decontamination: Clean the spatula and any contaminated surfaces. Dispose of weigh paper and other contaminated disposables in the designated solid chemical waste container.[14]

  • Final Wash: After completing the work and removing PPE, wash hands and forearms thoroughly with soap and water.[8][10]

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity and stability of 3,5-di-tert-butylaniline hydrochloride and for preventing accidental exposure or reaction.

Standard Storage Conditions
  • Temperature: The compound must be stored in a refrigerator at 2-8°C .[2] This is the most critical parameter for ensuring long-term stability. The lower temperature slows potential degradation pathways.

  • Atmosphere: The container must be tightly sealed to protect it from atmospheric moisture and air.[8][9] Amine hydrochloride salts can be hygroscopic, and moisture absorption can compromise sample integrity.[15] For long-term storage, consider using a desiccator within the refrigerator or backfilling the container with an inert gas like argon or nitrogen.

  • Location: Store in a refrigerator designated for chemical storage only. Never store chemicals in refrigerators used for food or beverages.[16][17] The storage area should be secure and locked up to restrict access.[18]

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, date received, and relevant hazard pictograms.[11]

Chemical Incompatibility

Segregation from incompatible materials is a critical safety measure to prevent hazardous reactions.[16][17]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate): Contact with strong bases will deprotonate the aniline hydrochloride, releasing the free 3,5-di-tert-butylaniline base. This reaction can be exothermic.

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Aromatic amines can react vigorously or explosively with strong oxidizers.[9][19] Store in separate containment from any oxidizing agents.

Storage_Protocol start Compound Received verify Verify Container Seal & Label start->verify date Add 'Date Received' to Label verify->date storage_cond Tightly Re-seal Container date->storage_cond refrigerator Store in Designated 2-8°C Refrigerator storage_cond->refrigerator incompat Segregate from Strong Bases & Oxidizing Agents refrigerator->incompat

Caption: Logical workflow for the proper storage of the compound.

Emergency Procedures

A pre-planned and practiced emergency response is essential for mitigating the consequences of a spill or exposure.

Spill Response Protocol (Small Laboratory Spill)
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[10]

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood should remain on).

  • Don PPE: Wear a minimum of double gloves, safety goggles, a lab coat, and a respirator.

  • Contain & Clean: Do not create dust. Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[18]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[20]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves and wipes) as hazardous chemical waste according to institutional guidelines.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.[20]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][20]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[18][20]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[10][20]

Waste Disposal

All waste containing 3,5-di-tert-butylaniline hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[18] Adhere strictly to all local, state, and federal regulations.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • CymitQuimica. (n.d.). 3,5-Di-tert-butylaniline.
  • Enamine. (n.d.). Safety Data Sheet.
  • ChemNet. (n.d.). 3,5-di-tert-butylaniline.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • TCI. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). 110014-59-0 | 3,5-Di-tert-butylaniline hydrochloride.
  • Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylaniline 98 2380-36-1.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ChemicalBook. (n.d.). 3,5-di-tert-butylaniline hydrochloride synthesis.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 6). Safety Data Sheet.
  • BLD Pharm. (n.d.). 2380-36-1|3,5-Di-tert-butylaniline.
  • Tokyo Chemical Industry. (2025, July 7). Safety Data Sheet.
  • MilliporeSigma. (2025, December 8). Safety Data Sheet.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Health and Safety Authority (HSA). (n.d.). Storage of Hazardous Chemicals in Laboratories.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • LookChem. (n.d.). Cas 2380-36-1, 3,5-DI-TERT-BUTYLANILINE.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • STOREMASTA. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide.

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 3,5-di-tert-butylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-di-tert-butylaniline hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing solubility bottlenecks with this specific compound.

Due to its unique structural dichotomy—a highly hydrophilic, ionic amine-hydrochloride core flanked by two massively lipophilic tert-butyl groups—this molecule frequently exhibits paradoxical solubility behavior. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following logical pathway to determine the most thermodynamically favorable method for dissolving 3,5-di-tert-butylaniline hydrochloride based on your target application.

SolubilityWorkflow Start Solubility Issue: 3,5-di-tert-butylaniline HCl App Target Application? Start->App Aqueous Aqueous Assays (Biological/Analytical) App->Aqueous Organic Organic Synthesis App->Organic DMSO Prepare Stock in DMSO (10-50 mM) Aqueous->DMSO SolventType Required Solvent Polarity? Organic->SolventType Dilute Dilute in Buffer (Keep DMSO < 1%) DMSO->Dilute Precip Does it precipitate? Dilute->Precip Surfactant Add Co-solvents/Surfactants (e.g., Tween-20, BSA) Precip->Surfactant Yes SuccessAq Proceed with Assay Precip->SuccessAq No Surfactant->SuccessAq PolarOrg Polar Aprotic/Protic (MeOH, EtOH, DMF) SolventType->PolarOrg NonPolarOrg Non-Polar (Toluene, Hexane, DCM) SolventType->NonPolarOrg SuccessOrg Proceed with Synthesis PolarOrg->SuccessOrg Direct Dissolution FreeBase Perform Free-Basing (Neutralize with NaOH/NaHCO3) NonPolarOrg->FreeBase FreeBase->SuccessOrg Extract Free Base

Diagnostic workflow for resolving 3,5-di-tert-butylaniline hydrochloride solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 3,5-di-tert-butylaniline hydrochloride insoluble in water? Isn't it a salt? A1: While amine hydrochlorides are generally water-soluble, solubility is a competition between the energy required to break the crystal lattice and the hydration energy gained from solvent interaction. The two bulky tert-butyl groups at the 3 and 5 positions create a massive hydrophobic "umbrella" around the benzene ring[1]. This highly lipophilic surface area forces water molecules to form highly ordered, energetically unfavorable clathrate-like structures (the hydrophobic effect). Consequently, the hydrophobic exclusion of the tert-butyl groups completely overrides the hydrophilic contribution of the


 moiety, resulting in near-zero aqueous solubility.

Q2: I need to use this compound in a non-polar organic solvent (e.g., toluene, hexane) for a cross-coupling reaction, but it remains a suspension. What is the mechanism of this failure? A2: You are encountering a dielectric constant mismatch. The hydrochloride salt exists as a tightly bound ionic crystal lattice. Non-polar solvents like toluene (


) or hexane (

) lack the polarity (dielectric constant) required to separate the protonated amine from the chloride counterion. To dissolve the compound in non-polar media, you must chemically disrupt the ionic lattice by converting it to the free base (see Protocol 2), which allows the lipophilic tert-butyl groups to readily interact with the non-polar solvent.

Q3: Which organic solvents are best for direct dissolution of the salt form without free-basing? A3: You must use solvents that possess both a high enough dielectric constant to solvate the ionic bond and sufficient organic character to solvate the tert-butyl groups. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices. Alternatively, lower alcohols (Methanol, Ethanol) are highly effective. Thermodynamic studies on analogous aniline hydrochlorides demonstrate that solubility increases significantly in lower alcohols compared to water, though solubility begins to drop as the alcohol chain length increases past propanol[2].

Part 3: Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of 3,5-di-tert-butylaniline hydrochloride across various solvent systems, grounded in its physicochemical properties.

Solvent SystemDielectric Constant (

)
Expected SolubilityMechanistic Rationale
Water (pH 7.0) 80.1Very Low (< 1 mg/mL)Hydrophobic exclusion by di-tert-butyl groups prevents aqueous solvation.
0.1 M HCl (aq) ~80.0Low (1-2 mg/mL)Common ion effect (

) suppresses dissolution, despite forced protonation.
Methanol / Ethanol 33.0 / 24.3High (> 50 mg/mL)Alcohols form hydrogen bonds with the ionic core while solvating the lipophilic bulk.
DMSO 46.7Very High (> 100 mg/mL)High polarity disrupts the ionic lattice; organic nature easily solvates tert-butyl groups.
Toluene / Hexane 2.4 / 1.9InsolubleInsufficient polarity to break the amine-hydrochloride ionic bonds.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for Aqueous Assays

Use this protocol when you need to introduce the compound into biological buffers or aqueous analytical systems.

Causality: By first dissolving the salt in DMSO, you overcome the initial lattice energy barrier. When this stock is diluted into an aqueous buffer, the compound may remain in a metastable supersaturated state or form nano-suspensions suitable for assays, provided the final concentration is kept below its precipitation threshold.

  • Weighing: Accurately weigh 12.1 mg of 3,5-di-tert-butylaniline hydrochloride (MW

    
     241.8  g/mol  for the salt form).
    
  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation Check 1: Inspect the tube against a light source. If the solution is cloudy, the ionic lattice is not fully disrupted. Sonicate in a water bath at 37°C for 5 minutes. A completely transparent solution validates successful solvation.

  • Aqueous Dilution: Slowly pipette the DMSO stock into your target aqueous buffer while vortexing to prevent localized high concentrations. Keep the final DMSO concentration

    
     1% (v/v) to avoid solvent toxicity in biological assays.
    
  • Validation Check 2: Monitor the aqueous solution for 30 minutes. If opalescence (cloudiness) develops, the compound has crashed out. Troubleshooting: You must either lower the final assay concentration or add a surfactant (e.g., 0.1% Tween-20 or 1 mg/mL BSA) to act as a hydrophobic carrier.

Protocol 2: Biphasic Free-Basing for Non-Polar Organic Synthesis

Use this protocol when your downstream synthetic step (e.g., Buchwald-Hartwig amination) requires a non-polar solvent or is sensitive to acidic chloride salts.

Causality: Neutralizing the hydrochloride salt removes the ionic charge, yielding the free base (3,5-di-tert-butylaniline). The free base is highly lipophilic and will partition exclusively into the organic layer, leaving the chloride counterion in the aqueous waste.

  • Suspension: Suspend 1.0 g of 3,5-di-tert-butylaniline hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel. The suspension will be cloudy because the salt is insoluble in DCM.

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
    .
  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release

    
     gas (if using bicarbonate).
    
  • Validation Check 1: Allow the layers to separate. The lower DCM layer should now be completely clear and transparent, validating that the insoluble salt has been converted to the DCM-soluble free base.

  • Validation Check 2: Draw off a drop of the upper aqueous layer and test with pH paper. It must read pH > 8. If it is acidic or neutral, add more base and repeat the extraction to ensure complete deprotonation.

  • Isolation: Collect the lower DCM layer. Wash the aqueous layer with an additional 10 mL of DCM and combine the organic fractions.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure to yield the pure 3,5-di-tert-butylaniline free base (typically a liquid or low-melting solid)[3].
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75419, 3,5-Di-tert-butylaniline." PubChem, [Link]

  • Li, Q., et al. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems." Journal of Chemical & Engineering Data, vol. 56, no. 12, 2011, pp. 5088–5093. ACS Publications, [Link]

Sources

Technical Support Center: Purification of 3,5-Di-tert-butylaniline Hydrochloride

[1]

Ticket ID: T-35DTBA-HCl-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Recrystallization Protocol & Troubleshooting for Lipophilic Aniline Salts[1][2]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely working with 3,5-di-tert-butylaniline hydrochloride (CAS: 110014-59-0), a salt derived from the lipophilic base 3,5-di-tert-butylaniline (CAS: 2380-36-1).[1][2]

The Core Challenge: Unlike simple aniline salts, this molecule possesses two bulky tert-butyl groups.[1][2] These groups introduce significant lipophilicity (LogP ~4.3 for the free base), creating a "solubility conflict": the ionic ammonium headgroup demands a polar solvent, while the hydrophobic tail rejects it.[1][2] This often leads to the dreaded "oiling out" phenomenon rather than crystallization.[1]

This guide provides a "Gold Standard" protocol designed to manage this amphiphilic nature, followed by deep-dive troubleshooting.

Standard Operating Procedure (SOP)

Method A: The Ethanol/Ether Precipitation (Gold Standard)

Best for: High purity, small-to-medium scale (<50g), and heat-sensitive compounds.[1][2]

Theory: This method utilizes a solvent/anti-solvent system. The salt is highly soluble in ethanol (solvent) but insoluble in diethyl ether (anti-solvent).[1] This avoids the high temperatures required in aqueous recrystallization, minimizing oxidation.[1]

Protocol Steps:
  • Dissolution:

    • Place the crude 3,5-di-tert-butylaniline hydrochloride in a round-bottom flask.

    • Add the minimum amount of absolute ethanol needed to dissolve the solid at moderate heat (40–50°C).[1] Do not boil excessively.

    • Optional De-coloring: If the solution is brown/pink (oxidation products), add activated charcoal (1-2% w/w), stir for 10 mins, and filter hot through Celite.[1][2]

  • Precipitation:

    • Allow the filtrate to cool to room temperature.[1][3]

    • Slowly add anhydrous diethyl ether (or MTBE) with stirring.

    • Stop point: Stop adding ether the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Crystallization:

    • Add a few drops of ethanol to clear the turbidity.[1]

    • Seal the flask and place it in a refrigerator (4°C) for 4–12 hours.

    • Note: If no crystals form, scratch the glass or add a seed crystal.[1][2]

  • Isolation:

    • Filter the white needles via vacuum filtration.[1]

    • Wash with a cold 1:1 mixture of Ethanol/Ether.[1]

    • Dry under vacuum over

      
       or KOH pellets.[1]
      
Method B: Aqueous Ethanol (Scalable Alternative)

Best for: Large scale (>50g) where ether use is hazardous.[1]

  • Solvent Prep: Prepare a mixture of Ethanol:2M HCl (3:1) . The excess HCl prevents hydrolysis of the salt back to the oily free base.[1]

  • Dissolution: Dissolve the solid in the boiling solvent mixture.

  • Cooling: Allow to cool very slowly to room temperature. Rapid cooling will trap impurities or cause oiling.[1]

  • Filtration: Collect crystals and wash with cold ethanol.

Data & Specifications

ParameterSpecificationNotes
Compound 3,5-Di-tert-butylaniline HClCAS: 110014-59-0
MW 241.80 g/mol
Appearance White crystalline solidOxidizes to pink/brown
Solubility (Hot) Ethanol, Methanol, IsopropanolExcellent solubility
Solubility (Cold) Ether, Hexane, WaterPoor solubility (Water causes oiling)
LogP (Free Base) ~4.28Highly Lipophilic

Troubleshooting Logic & Visualizations

Workflow Diagram: The Recrystallization Process

RecrystallizationWorkflowStartCrude MaterialDissolveDissolve inMin. Hot EthanolStart->DissolveCharcoalAdd Charcoal(If Colored)Dissolve->CharcoalImpureAntiSolventAdd Ether untilTurbidDissolve->AntiSolventPureFilterHotHot Filtration(Remove Charcoal)Charcoal->FilterHotFilterHot->AntiSolventCoolCool to 4°C(Slowly)AntiSolvent->CoolFilterColdVacuum FiltrationCool->FilterColdDryDry under VacuumFilterCold->Dry

Figure 1: Step-by-step workflow for the Ethanol/Ether precipitation method.[1][2]

Troubleshooting Decision Tree

TroubleshootingProblemIdentify ProblemOilingOiling Out(Liquid Phase Separation)Problem->OilingColorPink/BrownDiscolorationProblem->ColorYieldLow YieldProblem->YieldSol1Soln: Add more EthanolRe-heat to clear pointOiling->Sol1Too much Anti-solventSol4Soln: Add Seed CrystalScratch GlassOiling->Sol4Super-saturationSol2Soln: Use Activated CharcoalWork under N2 atmosphereColor->Sol2Sol3Soln: Recover from Mother Liquor(Rotovap + 2nd Crop)Yield->Sol3

Figure 2: Logic tree for diagnosing common purification failures.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into a sticky oil instead of crystals?

A: This is "oiling out," common with bulky lipophilic salts like 3,5-di-tert-butylaniline HCl.[1][2]

  • The Cause: The separation occurs above the melting point of the solvated salt, or the solvent mixture is too polar (repelling the tert-butyl groups) but not hot enough to keep it dissolved.[1]

  • The Fix: You have likely added too much ether or water.

    • Re-heat the mixture until it is a clear solution.

    • Add a small amount of Ethanol (the good solvent).[1]

    • Allow it to cool much more slowly (wrap the flask in a towel).

    • Add a seed crystal at roughly 30°C.

Q2: The crystals are pink. Is this acceptable?

A: A faint pink hue is common but indicates slight oxidation of the aniline moiety to quinoid species.

  • For biological assays: You must re-purify. Oxidation byproducts can be cytotoxic.[1]

  • The Fix: Perform the recrystallization again using degassed solvents and add activated charcoal during the dissolution step. Handle the free base under Nitrogen/Argon before forming the salt.[1]

Q3: Can I use water as the primary solvent?

A: Generally, no . While aniline HCl is water-soluble, the two tert-butyl groups make this specific molecule very hydrophobic.[1][2] Using pure water often forces the compound to oil out or hydrolyze (releasing HCl and leaving the insoluble free base).[1] If you must use water, mix it with Ethanol (at least 50% EtOH) and ensure the solution is acidic (pH < 2).[1]

Q4: My yield is only 40%. Where is the rest?

A: It is likely in the "mother liquor" (the filtrate).[1]

  • The Fix: Do not discard the liquid after filtration. Evaporate the solvent to half its original volume using a rotary evaporator, cool it again, and collect a "second crop" of crystals.[1] Note that the second crop is usually less pure than the first.[1]

References

  • ChemicalBook. (n.d.).[1] 3,5-di-tert-butylaniline hydrochloride synthesis. Retrieved from [1]

  • Organic Syntheses. (1975).[1] Preparation of tert-Butylamine Hydrochloride (Analogous bulky amine salt purification). Coll. Vol. 5, p. 755.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2] 3,5-Di-tert-butylaniline Product Sheet. Retrieved from [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification).

  • PubChem. (n.d.).[1] 3,5-Di-tert-butylaniline (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

Technical Support Center: Purification of 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the recrystallization of 3,5-di-tert-butylaniline hydrochloride, structured as an interactive troubleshooting and protocol resource.

Ticket ID: #REC-35DTBA-HCl Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Optimal Solvent Systems

For 3,5-di-tert-butylaniline hydrochloride , the presence of two bulky, lipophilic tert-butyl groups creates a unique solubility profile. The molecule is amphiphilic: it has a highly polar ionic "head" (ammonium chloride) and a greasy, hydrophobic "tail" (di-tert-butyl phenyl ring).

Recommendation Table:

Solvent SystemRoleSuitabilityNotes
Ethanol / Diethyl Ether Primary Choice High Best for maximizing yield and purity. The salt dissolves in hot ethanol; ether acts as a gentle anti-solvent to induce crystallization without oiling out.
Isopropanol (IPA) / Heptane AlternativeModerateGood for larger scales where ether is too hazardous. Requires precise temperature control to prevent oiling out.
Ethanol (Single Solvent) PurificationModerateEffective if the impurity profile is low. Requires cooling to -20°C for maximum recovery.
Water Not Recommended LowDue to the high lipophilicity of the tert-butyl groups, water solubility is poor even when hot, leading to emulsions or "oiling out" rather than crystallization.

Diagnostic Q&A: Troubleshooting & Logic

Q1: "My product is 'oiling out' (forming a separate liquid phase) instead of crystallizing. Why?"

Diagnosis: This is the most common issue with lipophilic amine salts. It occurs when the compound's solubility drops faster than the crystal lattice can form, often because the solvent system is too polar (repelling the hydrophobic tert-butyl groups) or the solution is too concentrated at the boiling point.

Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (the polar component, e.g., Ethanol) to lower the saturation slightly.

  • Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.

  • Slow Cool: Insulate the flask to cool it very slowly. Rapid cooling promotes oiling.

Q2: "The crystals are turning pink/brown during filtration. Is this normal?"

Diagnosis: No. This indicates oxidation of the aniline moiety. While the hydrochloride salt is more stable than the free base, trace free amine can oxidize in air.

Corrective Action:

  • Ensure the recrystallization solution is acidic . Add 1-2 drops of concentrated HCl to the ethanol before dissolving the solid. This ensures the equilibrium stays fully on the salt form (

    
    ), which is resistant to oxidation.
    
  • Perform the filtration under an inert atmosphere (Nitrogen/Argon) if possible.

Q3: "What is the expected melting point?"

Target: While the free base melts at 54–57 °C [1], the hydrochloride salt will have a significantly higher melting point, typically >200 °C (often with decomposition). A sharp melting point confirms the removal of the lower-melting free amine impurities.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent/Anti-Solvent Pair (EtOH/Et₂O)

Materials Required
  • Crude 3,5-di-tert-butylaniline hydrochloride

  • Solvent: Absolute Ethanol (anhydrous preferred)

  • Anti-solvent: Diethyl Ether (ACS Reagent grade)

  • Concentrated HCl (optional, for stability)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating bath.

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add a minimum amount of absolute ethanol (approx. 3–5 mL per gram of solid).

    • Optional: Add 1 drop of conc. HCl to prevent oxidation.

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved. If solids remain, add ethanol in small portions (0.5 mL) until clear.

  • Filtration (Hot):

    • If insoluble particles (dust, silica) are visible, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.

  • Crystallization:

    • Remove from heat and let the solution cool to warm (approx. 40–50°C).

    • Slowly add diethyl ether dropwise with vigorous stirring.

    • Stop adding ether the moment a faint, permanent cloudiness (turbidity) persists.

    • Add 1–2 drops of ethanol to clear the solution back to transparency.

  • Nucleation & Growth:

    • Seal the flask and allow it to cool slowly to room temperature undisturbed.

    • Once crystals form, move the flask to a fridge (4°C) or freezer (-20°C) for 2–4 hours to maximize yield.

  • Isolation:

    • Filter the cold crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold 1:1 Ethanol/Ether mixture.

    • Dry under vacuum (desiccator) to remove solvent traces.[1]

Decision Logic & Troubleshooting Visualization

The following diagram illustrates the critical decision pathways for handling "Oiling Out" and Solvent Selection.

RecrystallizationLogic Start Start: Crude 3,5-di-tert-butyl aniline HCl SolventChoice Select Solvent System Start->SolventChoice ProcessEtOH Dissolve in Hot Ethanol SolventChoice->ProcessEtOH Recommended CheckSolubility Is solution clear at reflux? ProcessEtOH->CheckSolubility AddSolvent Add more Ethanol CheckSolubility->AddSolvent No Cooling Cool to ~45°C CheckSolubility->Cooling Yes AddSolvent->CheckSolubility AddAntiSolvent Add Diethyl Ether until turbid Cooling->AddAntiSolvent Observation Observe Phase Behavior AddAntiSolvent->Observation Crystals Crystals Form: Proceed to Filtration Observation->Crystals White Precipitate OilingOut Oiling Out: (Liquid droplets form) Observation->OilingOut Oily Droplets RemedyOil 1. Re-heat to reflux 2. Add small amt Ethanol 3. Seed with pure crystal 4. Cool SLOWER OilingOut->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision tree for solvent selection and remediation of phase separation (oiling out) during recrystallization.

References

  • Sigma-Aldrich. Product Specification: 3,5-Di-tert-butylaniline (Free Base). Accessed March 2026. Link

  • Organic Syntheses. Preparation of tert-Butylamine Hydrochloride. Coll. Vol. 3, p.148 (1955). (Provides mechanistic basis for purifying lipophilic amine salts using Ethanol/Ether). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24856530, 3,5-Di-tert-butylaniline.Link

Sources

Technical Support Center: Purification Strategies for 3,5-Di-tert-butylaniline Contaminants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Greasy Salt" Paradox

Removing 3,5-di-tert-butylaniline (3,5-DTBA) and its hydrochloride salt (3,5-DTBA·HCl) presents a unique challenge in organic synthesis. Unlike simple anilines, the presence of two bulky tert-butyl groups creates a highly lipophilic molecule (


).

The Core Problem: Standard acidic washes (1N HCl) rely on converting the amine into a water-soluble salt. However, the 3,5-DTBA·HCl salt is amphiphilic . The large hydrophobic surface area of the tert-butyl groups acts like a "grease anchor," often making the protonated salt soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

This guide provides three targeted protocols to overcome this "lipophilic salt" phenomenon and achieve high-purity isolation.

Troubleshooting Guide 1: Liquid-Liquid Extraction (LLE) Optimization

Symptom: You washed the reaction mixture with 1N HCl, but the 3,5-DTBA impurity remains in the organic layer (confirmed by TLC/LCMS).

Root Cause: The 3,5-DTBA·HCl salt has partitioned into the organic phase due to the "soap effect" of the lipophilic cation.

Protocol: The "Solvent Switch" Technique

Instead of relying on aqueous solubility, we exploit the salt's insolubility in non-polar hydrocarbons.

Step-by-Step Workflow:

  • Basify: If the reaction mixture is acidic, wash with sat. NaHCO₃ to ensure all 3,5-DTBA is in the free base form.

  • Concentrate: Evaporate the reaction solvent (DCM/EtOAc) completely.

  • Re-dissolve: Dissolve the crude residue in a minimal amount of Diethyl Ether (Et₂O) or Toluene .

    • Note: Avoid DCM; it solubilizes the salt too well.

  • Precipitate: Add 2.0 M HCl in Diethyl Ether (anhydrous) dropwise.

    • Mechanism:[1] The 3,5-DTBA[2][3][4][5][6][7]·HCl will form instantly. In ether/hydrocarbons, this lipophilic salt usually crashes out as a solid, whereas it would stay dissolved in DCM/Water biphasic systems.

  • Filter: Filter the solid precipitate. Your product (if neutral/non-basic) remains in the filtrate.

Data: Solvent Compatibility for Salt Removal

Solvent System3,5-DTBA·HCl BehaviorOutcome
DCM / 1N HCl (aq) Partitions into DCMFAIL (Impurity remains)
EtOAc / 1N HCl (aq) Partial partitioningPOOR (Incomplete removal)
Ether / HCl (anhydrous) Precipitates as solidSUCCESS (Filtration removal)
Hexanes / HCl (anhydrous) Precipitates as solidSUCCESS (Filtration removal)

Troubleshooting Guide 2: Solid-Phase Scavenging

Symptom: The product is acid-sensitive or also basic (e.g., a pyridine derivative), making acid extraction impossible.

Root Cause: The 3,5-substitution pattern is meta, meaning the amine is not as sterically blocked as 2,6-di-tert-butylaniline, but it is still bulky enough to slow down reactions with standard solid-supported scavengers.

Protocol: The "High-Load" Electrophilic Scavenge

Use a highly reactive resin with a spacer arm to overcome steric bulk.

Recommended Resins:

  • PS-Isocyanate: Forms a urea. (Best for removing the free amine).

  • PS-TsCl (Tosyl Chloride): Forms a sulfonamide.

Step-by-Step Workflow:

  • Equilibration: Ensure the reaction mixture is in a compatible solvent (DCM, THF, or DMF). Avoid alcohols if using Isocyanate resins.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amine impurity.

    • Why: The diffusion of the bulky 3,5-DTBA into the polymer matrix is slow. Excess resin drives the kinetics.

  • Incubation: Shake (do not stir with a magnetic bar, which grinds the resin) for 6–12 hours at room temperature.

    • Optimization: If removal is slow, heat to 40°C. The 3,5-position does not fully block the nucleophilic attack, but it increases the activation energy compared to aniline.

  • Filtration: Filter through a fritted cartridge. The impurity is trapped on the beads.

ScavengingWorkflow Start Crude Mixture (Product + 3,5-DTBA) Check Is Product Acid Sensitive? Start->Check Resin Add PS-Isocyanate (3-4 equiv) Check->Resin Yes React Incubate 6-12h (Allows diffusion of bulky amine) Resin->React Filter Filter Resin React->Filter End Pure Product (Filtrate) Filter->End

Figure 1: Decision workflow for using scavenger resins when acid extraction is not viable.

Troubleshooting Guide 3: Chromatographic Purification

Symptom: The amine "tails" or "streaks" across the column, contaminating the product fractions.

Root Cause: The basic nitrogen interacts with the acidic silanols on the silica gel surface. The bulky tert-butyl groups also increase retention on C18 columns, causing it to elute late.

Protocol: The "Base-Doped" Mobile Phase

Option A: Normal Phase (Silica)

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Mechanism: TEA saturates the active silanol sites on the silica, allowing the 3,5-DTBA to move as a sharp band rather than streaking.

  • Note: 3,5-DTBA is very non-polar (high Rf). It will likely elute before many polar products.

Option B: Reverse Phase (C18)

  • Challenge: Due to the lipophilic t-butyl groups, 3,5-DTBA binds strongly to C18.

  • Solution: Use a Low pH Method (0.1% Formic Acid).

    • At pH ~2.5, the amine is protonated (

      
      ). While the salt is lipophilic, the charge significantly reduces retention time on C18 compared to the neutral free base, helping it elute earlier and separate from neutral products.
      

FAQ: Frequently Asked Questions

Q: Can I remove 3,5-DTBA by recrystallization? A: It is difficult. The low melting point (54–57 °C) and high solubility in organics make it a poor candidate for crystallization unless your product has vastly different solubility (e.g., your product is insoluble in cold hexanes).

Q: Why does the 1N HCl wash turn milky but not separate? A: You are seeing an emulsion stabilized by the 3,5-DTBA·HCl salt acting as a surfactant. Break the emulsion by adding solid NaCl (salting out) or a small amount of Methanol to the aqueous layer to disrupt the surface tension.

Q: Is the 3,5-di-tert-butyl group acid labile? A: No. Unlike N-Boc groups, the C-alkyl tert-butyl groups on the aromatic ring are stable to standard acidic workup conditions (1N HCl, TFA) and will not de-alkylate.

References

  • Solubility & Properties: 3,5-Di-tert-butylaniline (CAS 2380-36-1).[3] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Scavenger Resin Protocols: Metal Scavengers and Reagent Resins for Organic Purification. Biotage Application Note. [Link]

  • Amine Purification Techniques:Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. (Butterworth-Heinemann, 2013).
  • Steric Hindrance in Anilines: N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. Recueil des Travaux Chimiques des Pays-Bas. [Link] (Demonstrating the extreme lipophilicity and pKa shifts of tert-butyl substituted anilines).

Sources

optimizing temperature for 3,5-di-tert-butylaniline hydrochloride condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Di-tert-butylaniline Hydrochloride Condensation Guide

Executive Summary: The Thermal "Goldilocks" Zone

Optimizing the condensation of 3,5-di-tert-butylaniline hydrochloride (CAS: 110014-59-0) requires a precise balance between solubility , steric activation , and salt dissociation .

Unlike simple anilines, the 3,5-di-tert-butyl motif introduces significant steric bulk and lipophilicity.[1] Furthermore, the hydrochloride salt form is non-nucleophilic and must be neutralized in situ or prior to reaction to participate in condensation (e.g., Schiff base formation, amide coupling).

Temperature ZoneStatusPhysical/Chemical State
< 40°C 🔴 Inactive Kinetic trap. HCl salt likely undissolved in non-polar solvents.
60°C - 80°C 🟡 Sub-Optimal Solubility improves, but steric barrier prevents efficient conversion.
85°C - 115°C 🟢 Optimal "Sweet Spot." Sufficient energy to overcome steric hindrance; water removal efficient (azeotrope).
> 130°C 🔴 Critical Risk of oxidative degradation and potential de-alkylation (loss of t-butyl groups).

Part 1: The Hydrochloride Factor (Critical Pre-Step)

Q: Why is my reaction mixture a persistent slurry even at reflux?

A: You are likely fighting the lattice energy of the hydrochloride salt. The hydrochloride salt of 3,5-di-tert-butylaniline is highly crystalline and poorly soluble in the non-polar solvents (Toluene, Xylene) typically used for condensation to remove water.

The Fix: The "Free-Base" Protocol You cannot rely on thermal energy alone to dissociate the HCl. You must chemically liberate the amine.

  • Biphasic Neutralization (Recommended):

    • Suspend the HCl salt in Toluene/EtOAc.

    • Wash with 1M NaOH or saturated NaHCO₃.

    • Separate organic layer

      
       Dry (MgSO₄) 
      
      
      
      Evaporate.
    • Result: You now have the free base (an oil or low-melting solid) which is soluble in organic solvents.

  • In-Situ Neutralization:

    • If you must run the reaction in one pot, add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Note: This generates triethylamine hydrochloride salts which may precipitate, but your aniline will be free to react.

Part 2: Temperature Optimization Guide

Phase 1: Solubilization & Initiation (40°C - 60°C)
  • Goal: Homogeneity.

  • Observation: If using the free base, it should fully dissolve in ethanol, toluene, or acetic acid.

  • Checkpoint: If the solution is cloudy (and you are not using an inorganic base), stop. You have undissolved starting material that will not react. Increase temperature or change solvent.

Phase 2: The Reaction Window (85°C - 115°C)
  • Mechanism: The bulky tert-butyl groups at positions 3 and 5 shield the amine nitrogen less than 2,6-substitution would, but they still increase the activation energy required for nucleophilic attack.

  • Why this range?

    • Toluene Reflux (110°C): Ideal for Dean-Stark water removal. The reaction is equilibrium-driven; removing water pushes it to completion.

    • Acetic Acid (118°C): If synthesizing heterocycles (e.g., quinolines), acetic acid acts as both solvent and catalyst.

  • Target Conversion: >90% within 4-6 hours.

Phase 3: Troubleshooting High Temperature (>130°C)
  • Risk: Although the 3,5-position is thermodynamically stable, extreme temperatures (>150°C) or strong Lewis acids can trigger de-tert-butylation (retro-Friedel-Crafts) or oxidation of the electron-rich ring.

  • Sign of Failure: Darkening of reaction mixture (tar formation) or appearance of "de-butylated" impurities in LC-MS (M-57 peaks).

Part 3: Visualizing the Pathway

The following diagram illustrates the critical decision points for temperature and salt management.

ReactionOptimization Start Start: 3,5-di-t-butyl Aniline HCl SolventCheck Solvent Choice? Start->SolventCheck Neutralization Neutralize HCl (NaOH/NaHCO3) SolventCheck->Neutralization Non-Polar (Toluene) FreeBase Free Base (Active Nucleophile) SolventCheck->FreeBase Polar/Basic (Pyridine) Neutralization->FreeBase TempLow Temp < 60°C (Kinetic Trap) FreeBase->TempLow Too Cold TempOpt Temp 85-115°C (Thermodynamic Control) FreeBase->TempOpt Ideal Range TempHigh Temp > 130°C (Degradation Risk) FreeBase->TempHigh Overheating Reaction Condensation Reaction (Water Removal) TempLow->Reaction Slow/Incomplete TempOpt->Reaction Fast Kinetics TempHigh->Reaction Side Products Product Isolated Product Reaction->Product

Caption: Workflow for managing salt dissociation and thermal activation energies.

Part 4: Standard Operating Procedure (SOP)

Protocol: Condensation with Aromatic Aldehyde (Schiff Base Formation)

1. Preparation (The "Free-Base" Step):

  • Dissolve 10 mmol 3,5-di-tert-butylaniline HCl in 50 mL DCM.

  • Wash with 50 mL sat. NaHCO₃.

  • Dry organic layer over Na₂SO₄ and evaporate. Yields viscous oil.

2. Reaction Setup:

  • Solvent: Toluene (anhydrous).

  • Reactants: 1.0 equiv Free Amine + 1.05 equiv Aldehyde.

  • Catalyst: 1-5 mol% p-Toluenesulfonic acid (pTSA) or Acetic Acid.

  • Apparatus: Flask equipped with Dean-Stark trap (for water removal) and reflux condenser.

3. Thermal Profile:

  • T=0 to 30 min: Heat to 80°C . Monitor dissolution.

  • T=30 min to 4 hrs: Increase to Reflux (110°C) .

    • Checkpoint: Monitor water collection in Dean-Stark trap.

  • T=End: Cool to Room Temp.

4. Isolation:

  • Evaporate Toluene.

  • Recrystallize from Ethanol or Methanol. (The bulky t-butyl groups often facilitate crystallization upon cooling).

Part 5: Troubleshooting FAQs

Q1: Can I use the HCl salt directly in Ethanol?

  • A: Yes, but you must add a base (like Sodium Acetate, 1.1 equiv) to buffer the HCl. Without this, the protonated amine (

    
    ) is not nucleophilic and will not attack the carbonyl carbon efficiently.
    

Q2: I see a new impurity at RRT 0.9 in HPLC. What is it?

  • A: If you ran the reaction >130°C, check for de-tert-butylation . The loss of a t-butyl group (Mass -57) is a common thermal degradation pathway for these substrates. Reduce temperature to 110°C.

Q3: The product is oiling out instead of crystallizing.

  • A: 3,5-di-tert-butyl derivatives are highly lipophilic ("greasy").

    • Fix: Use a more polar anti-solvent. Try dissolving in minimal Hexane and adding cold Methanol dropwise.

References

  • ChemicalBook. (2025).[2] 3,5-Di-tert-butylaniline hydrochloride Properties & Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). 3,5-Di-tert-butylaniline Product Sheet & Reactivity Data. Retrieved from

  • ResearchGate. (2010). On the mechanism of the condensation of aniline with aldehydes. Kinetics and Catalysis. Retrieved from

  • National Institutes of Health (NIH). (2014). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Retrieved from

Sources

Technical Support Center: Thermal Degradation of 3,5-di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5-di-tert-butylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the thermal stability of this compound. Here, we will address common experimental challenges, provide troubleshooting guidance, and offer insights into the underlying degradation mechanisms.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving the heating of 3,5-di-tert-butylaniline hydrochloride.

Question 1: My high-temperature reaction (>150°C) with 3,5-di-tert-butylaniline hydrochloride is yielding a significant amount of lower molecular weight byproducts, leading to poor yield of my target molecule. What is the likely cause?

Answer: The most probable cause is thermal de-tert-butylation , a common degradation pathway for molecules containing tert-butyl groups attached to an aromatic ring. At elevated temperatures, the C-C bond between the aromatic ring and the tert-butyl group can cleave.

  • Causality: The bulky tert-butyl groups introduce steric strain, and their cleavage results in the formation of a stable tert-butyl carbocation and a more stable, less hindered aniline derivative. The presence of the hydrochloride salt can create a localized acidic environment upon heating, which may catalyze this elimination reaction. The tert-butyl carbocation will likely deprotonate to form isobutene gas.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most direct way to minimize this side reaction.

    • Use of a Non-Acidic Base: If your reaction can tolerate it, neutralizing the hydrochloride with a non-nucleophilic base prior to heating might reduce acid-catalyzed dealkylation. However, this would convert it to the free base, which has its own stability profile (see FAQ 3).

    • Inert Atmosphere: While dealkylation is not an oxidative process, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a good general practice to prevent other side reactions.[1]

    • Analytical Confirmation: To confirm dealkylation, analyze your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Look for the mass spectra corresponding to 3-tert-butylaniline (M.W. 149.23 g/mol ) and aniline (M.W. 93.13 g/mol ).

Question 2: After heating my sample of 3,5-di-tert-butylaniline hydrochloride, it has developed a yellow or brownish tint. What is causing this discoloration?

Answer: The discoloration is a classic indicator of oxidation . Aromatic amines are highly susceptible to oxidation, which can be initiated by heat, light, and the presence of atmospheric oxygen.[2][3]

  • Causality: The lone pair of electrons on the nitrogen atom makes the aniline moiety electron-rich and prone to oxidation. This can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds, as well as polymeric materials. Even trace amounts of oxygen can be sufficient to initiate these reactions at higher temperatures.

  • Troubleshooting Steps:

    • Strict Inert Atmosphere: Ensure your reaction or heating process is conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Degas Solvents: If the heating is performed in a solvent, ensure the solvent is thoroughly degassed prior to use.

    • Antioxidant Additives: In some applications, the addition of a small amount of an antioxidant may be feasible, but this must be carefully evaluated for compatibility with your downstream processes.

    • Purification: If discoloration has already occurred, purification techniques such as column chromatography or recrystallization may be necessary to remove the colored impurities.

Question 3: My GC-MS and LC-MS analyses of a thermally stressed sample show a complex chromatogram with numerous peaks that are difficult to identify. How can I systematically identify these degradation products?

Answer: A complex degradation profile requires a structured analytical approach. A forced degradation study under controlled conditions is the recommended strategy to systematically identify the degradation products.[4][5][6]

  • Causality: Uncontrolled heating can lead to a cascade of primary, secondary, and tertiary degradation products, resulting in a complex mixture. A controlled study allows for the observation of degradation as a function of temperature and time, simplifying the identification process.

  • Troubleshooting Workflow:

    • Thermogravimetric Analysis (TGA): First, perform a TGA analysis to determine the onset temperature of decomposition.[1][7] This will inform the temperature range for your forced degradation study. A typical heating rate is 10 °C/min under a nitrogen atmosphere.[1]

    • Controlled Heating: Heat aliquots of your sample at temperatures slightly below and above the TGA onset temperature for defined periods (e.g., 1, 4, 8, 24 hours).

    • Headspace GC-MS: To identify volatile products like isobutene, analyze the headspace of a heated vial containing your sample.

    • GC-MS/LC-MS Analysis: Dissolve the solid residue from the controlled heating experiments in a suitable solvent and analyze by high-resolution GC-MS and LC-MS. This allows for the separation and identification of semi-volatile and non-volatile degradation products.

    • Mass Spectral Library and Fragmentation Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify known compounds. For unknown peaks, analyze the fragmentation patterns to deduce the structures. For example, a loss of 56 amu often corresponds to the loss of a tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for 3,5-di-tert-butylaniline hydrochloride?

A1: The two primary pathways are de-tert-butylation and oxidation .

  • De-tert-butylation: This involves the cleavage of one or both tert-butyl groups from the aromatic ring to form isobutene, 3-tert-butylaniline, and aniline. This process can be accelerated by the acidic nature of the hydrochloride salt at high temperatures.

  • Oxidation: The aniline functional group can be oxidized, especially in the presence of air, leading to the formation of a variety of colored products, including N-oxides, nitrosoarenes, and polymeric species.[3]

Q2: At what temperature does 3,5-di-tert-butylaniline hydrochloride begin to degrade?

A2: The exact onset of thermal degradation is best determined experimentally using Thermogravimetric Analysis (TGA). However, we can make some estimations. The free base, 3,5-di-tert-butylaniline, has a melting point of 54-57 °C.[8][9][10] While the hydrochloride salt will have a higher melting point and generally greater thermal stability, significant degradation can be expected at temperatures approaching and exceeding 200°C, a common threshold for the decomposition of many anilinium salts.

Q3: How does the hydrochloride salt form affect its thermal stability compared to the free base?

A3: The hydrochloride salt form generally exhibits different stability characteristics compared to the free base:

  • Increased Stability towards Oxidation: The protonation of the amino group in the hydrochloride salt withdraws electron density from the nitrogen, making it less susceptible to oxidation compared to the electron-rich amino group of the free base.

  • Potential for Catalyzed Dealkylation: Conversely, the presence of the acidic proton (from HCl) in the salt can act as a catalyst for the de-tert-butylation reaction, especially at elevated temperatures. The free base would not have this acid-catalyzed pathway available. Therefore, while the salt is more stable against oxidation, it may be more prone to dealkylation upon strong heating.

Visualizations

Proposed Thermal Degradation Pathways

cluster_main 3,5-di-tert-butylaniline HCl cluster_dealkylation De-tert-butylation Pathway cluster_oxidation Oxidation Pathway A 3,5-di-tert-butylaniline HCl B 3-tert-butylaniline A->B Heat, -Isobutene D Isobutene (gas) A->D E N-Oxides A->E Heat, O2 F Nitroso/Nitro Compounds A->F Heat, O2 C Aniline B->C Heat, -Isobutene G Polymeric Species F->G Further Oxidation A Sample: 3,5-di-tert-butylaniline HCl B Perform TGA Analysis A->B C Determine Onset of Decomposition Temp (Td) B->C D Forced Degradation Study (Heat samples at T < Td and T > Td) C->D E Analyze Volatiles (Headspace GC-MS) D->E F Analyze Residue (Dissolve and inject for GC-MS / LC-MS) D->F G Identify Degradation Products (Mass Spectral Library & Fragmentation Analysis) E->G F->G H Characterize Degradation Profile G->H

Caption: Workflow for systematic identification of thermal degradation products.

Summary of Potential Degradation Products

Potential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Primary Analytical Technique
IsobuteneC₄H₈56.11Headspace GC-MS
3-tert-butylanilineC₁₀H₁₅N149.23GC-MS, LC-MS
AnilineC₆H₇N93.13GC-MS, LC-MS
N-Oxide derivativesC₁₄H₂₃NO221.34LC-MS
Nitroso/Nitro derivativesC₁₄H₂₂N₂O / C₁₄H₂₂N₂O₂234.34 / 250.34LC-MS

Detailed Experimental Protocol: Solid-State Forced Thermal Degradation Study

This protocol outlines a procedure for investigating the thermal degradation of solid 3,5-di-tert-butylaniline hydrochloride.

Objective: To identify degradation products formed upon heating the solid material under a controlled atmosphere.

Materials:

  • 3,5-di-tert-butylaniline hydrochloride (>98% purity)

  • Small glass vials with PTFE-lined septa

  • Heating block or laboratory oven with precise temperature control

  • Nitrogen or Argon gas supply

  • GC-MS system with a standard non-polar column (e.g., DB-5ms)

  • LC-MS system with a C18 column

  • Suitable solvents (e.g., Methanol, Acetonitrile, Dichloromethane, HPLC grade)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,5-di-tert-butylaniline hydrochloride into several glass vials. [1] * Prepare one vial as an unstressed control (Time 0).

    • Purge the remaining vials with an inert gas (e.g., Nitrogen) for 2-3 minutes to displace air, then quickly seal with the septa caps.

  • Thermal Stressing:

    • Based on prior TGA data, select two temperatures for the study (e.g., 180 °C and 220 °C).

    • Place the sealed vials into a pre-heated heating block or oven at the selected temperatures.

    • Remove one vial from each temperature at specified time points (e.g., 2, 8, and 24 hours).

    • Allow the vials to cool to room temperature.

  • Analysis of Volatile Degradants (Headspace GC-MS):

    • For one set of vials, analyze the headspace directly.

    • Incubate the vial at a moderate temperature (e.g., 80 °C) in the GC autosampler's agitator for 10-15 minutes.

    • Inject a sample of the headspace gas into the GC-MS.

    • Monitor for low molecular weight, volatile compounds such as isobutene (m/z 56, 41).

  • Analysis of Non-Volatile Degradants (GC-MS / LC-MS):

    • To the cooled vials (including the Time 0 control), add a precise volume of a suitable solvent (e.g., 1.0 mL of Methanol).

    • Vortex or sonicate the vials to ensure complete dissolution of the residue.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

    • Analyze the resulting solution by GC-MS to identify thermally stable and volatile/semi-volatile degradants.

    • Analyze the solution by LC-MS to identify less volatile and more polar degradants (e.g., N-oxides, polymeric species).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the unstressed control to identify new peaks corresponding to degradation products.

    • Identify the compounds by matching their mass spectra against a commercial library (e.g., NIST/Wiley).

    • For unknown peaks, carefully analyze the molecular ion and fragmentation patterns to propose potential structures.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control. [2]

References

  • Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. (2025). PMC.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives. (2025). Benchchem.
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic.
  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. (2024). MDPI.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.
  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. (2025). ResearchGate.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery World.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • 3,5-di-tert-butylaniline. (2024). ChemBK.
  • 3,5-Di-tert-butylaniline 98 2380-36-1. (n.d.). Sigma-Aldrich.
  • 3,5-DI-TERT-BUTYLANILINE. (2026). ChemicalBook.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 3,5-di-tert-butylaniline: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of how molecular structure influences spectroscopic data is paramount. In this guide, we delve into the comparative ¹H NMR spectroscopy of 3,5-di-tert-butylaniline and its hydrochloride salt. The protonation of the aniline nitrogen fundamentally alters the electronic landscape of the molecule, a change that is vividly reflected in its proton nuclear magnetic resonance (¹H NMR) spectrum. This guide provides a detailed analysis of the expected chemical shift differences, the underlying scientific principles, and a robust experimental protocol for empirical verification.

The Rationale Behind the Shift: Electron Donation vs. Induction

The nitrogen atom of the amino group in 3,5-di-tert-butylaniline possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions, leading to a shielding of the aromatic protons and a consequent upfield shift in their ¹H NMR signals.

Upon protonation with an acid to form the hydrochloride salt, the lone pair on the nitrogen atom forms a bond with a proton, creating a positively charged ammonium group (-NH₃⁺). This transformation has a profound impact on the electronic properties of the substituent. The -NH₃⁺ group is strongly electron-withdrawing due to the inductive effect of the positive charge.[1] This effect deshields the aromatic protons, causing their signals to shift downfield.

Predicted ¹H NMR Chemical Shifts: A Comparative Table

Proton 3,5-di-tert-butylaniline (Free Base) Predicted δ (ppm) 3,5-di-tert-butylaniline Hydrochloride Predicted δ (ppm) Predicted Δδ (ppm) Justification for Shift
tert-Butyl (18H)~1.30~1.40+0.10Minor downfield shift due to the increased electron-withdrawing nature of the anilinium ring.
Aromatic H4 (1H)~6.90~7.20+0.30Significant downfield shift due to the strong inductive effect of the -NH₃⁺ group.
Aromatic H2, H6 (2H)~6.60~7.00+0.40Pronounced downfield shift as these positions are most affected by the change in the electronic nature of the nitrogen substituent.
-NH₂ (2H)~3.60 (broad)--Signal disappears upon protonation.
-NH₃⁺ (3H)-~7.50-8.50 (broad)-Appearance of a new broad signal in the downfield region, characteristic of ammonium protons.

Visualizing the Protonation Equilibrium

The reversible reaction between the aniline free base and an acid to form the anilinium ion is the cornerstone of the observed spectral differences.

experimental_workflow cluster_free_base Free Base Analysis cluster_hcl_salt Hydrochloride Salt Analysis weigh_fb Weigh 3,5-di-tert-butylaniline dissolve_fb Dissolve in CDCl3 with TMS weigh_fb->dissolve_fb acquire_fb Acquire 1H NMR Spectrum dissolve_fb->acquire_fb add_hcl Add HCl to NMR tube acquire_fb->add_hcl Use same sample mix Mix thoroughly add_hcl->mix acquire_hcl Acquire 1H NMR Spectrum mix->acquire_hcl

Sources

FTIR Spectral Analysis of 3,5-Di-tert-butylaniline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Imperative

In pharmaceutical and materials research, primary amines are frequently converted into their hydrochloride salts to enhance aqueous solubility, stability, and bioavailability (1)[1]. 3,5-Di-tert-butylaniline hydrochloride is a sterically hindered aromatic amine salt. Confirming the complete conversion of the free base to the hydrochloride salt—or verifying the purity of a synthesized batch—requires robust analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy serves as an ideal, non-destructive method for this evaluation, as the protonation of the amine nitrogen fundamentally alters the molecule's vibrational modes (2)[2].

This guide objectively compares the FTIR spectral performance of 3,5-di-tert-butylaniline hydrochloride against its free base alternative, providing actionable experimental protocols and mechanistic insights to ensure analytical accuracy.

Mechanistic Causality: Why the Spectra Differ

To interpret the FTIR data accurately, one must understand the causality behind the spectral shifts between the free base and the salt form.

  • The Free Base (3,5-Di-tert-butylaniline): The neutral primary amine (-NH₂) possesses a lone pair of electrons on the nitrogen. The two N-H bonds vibrate independently, producing two distinct, sharp stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region (2)[2].

  • The Hydrochloride Salt: When reacted with hydrochloric acid, the lone pair accepts a proton, forming an anilinium ion (-NH₃⁺). This functional group is highly polar and engages in extensive ionic and hydrogen bonding with the chloride counter-ions (1)[1]. This strong intermolecular interaction restricts bond vibrations, drastically broadening the signal and shifting it to lower wavenumbers. Consequently, the sharp -NH₂ peaks disappear, replaced by a massive, broad envelope spanning 3200 to 2500 cm⁻¹ (1)[1].

Comparative Spectral Data

The following table summarizes the key diagnostic FTIR bands used to differentiate 3,5-di-tert-butylaniline hydrochloride from its free base form.

Vibrational Mode3,5-Di-tert-butylaniline (Free Base)3,5-Di-tert-butylaniline HCl (Salt Form)Diagnostic Causality
N-H / N-H⁺ Stretch 3450 cm⁻¹ (asym), 3350 cm⁻¹ (sym)3200 – 2500 cm⁻¹ (broad envelope)Protonation creates -NH₃⁺, inducing strong ionic/hydrogen bonding that broadens the signal[1].
N-H / N-H⁺ Bend ~1620 cm⁻¹ (sharp)1600–1560 cm⁻¹ (asym), 1550–1500 cm⁻¹ (sym)The -NH₃⁺ group exhibits distinct asymmetric and symmetric bending modes unlike the free -NH₂[1].
C-N Stretch (Aromatic) ~1280 cm⁻¹~1250 cm⁻¹Inductive electron withdrawal by the positively charged nitrogen shifts the C-N stretch[2].
Aliphatic C-H Stretch 2960 – 2850 cm⁻¹2960 – 2850 cm⁻¹ (often masked)Tert-butyl groups remain structurally unchanged, though signals may be buried under the N-H⁺ envelope.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, an FTIR protocol must be a self-validating system. The following workflow not only acquires the spectrum of the salt but includes a chemical reversion step (ammonia treatment) to definitively confirm the structural assignment and rule out moisture contamination (3)[3].

Step-by-Step Methodology

Phase 1: Sample Preparation (KBr Pellet)

  • Desiccation: Ensure the 3,5-di-tert-butylaniline hydrochloride and spectroscopic-grade Potassium Bromide (KBr) are thoroughly dried in a vacuum desiccator. Moisture absorption produces a broad O-H band at ~3400 cm⁻¹ that can obscure critical amine signals (4)[4].

  • Milling: Grind 1–2 mg of the sample with 200 mg of KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure using a hydraulic press for 2 minutes to form a transparent pellet (4)[4].

Phase 2: FTIR Acquisition

  • Background: Record a background spectrum using a blank KBr pellet to subtract environmental CO₂ and baseline moisture.

  • Measurement: Place the sample pellet in the FTIR spectrometer. Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Analysis: Identify the broad -NH₃⁺ stretching envelope (3200–2500 cm⁻¹) as the primary indicator of the hydrochloride salt.

Phase 3: Chemical Reversion (Validation Step)

  • Basification: Suspend 10 mg of the salt in 1 mL of distilled water and add concentrated aqueous ammonia (NH₄OH) dropwise until the pH is basic (>9) (3)[3].

  • Extraction: Extract the liberated free base with 1 mL of dichloromethane (DCM).

  • Evaporation & Re-analysis: Evaporate the DCM under a gentle nitrogen stream, prepare a new KBr pellet with the residue, and acquire a new FTIR spectrum. The broad 3200–2500 cm⁻¹ band must disappear, replaced by sharp 3450/3350 cm⁻¹ bands, confirming the original material was indeed the hydrochloride salt.

Logical Workflow Visualization

The following diagram illustrates the self-validating analytical workflow described above, mapping the transition from sample preparation to spectral validation.

FTIR_Workflow A 3,5-di-tert-butylaniline HCl (Solid Sample) B KBr Pellet Preparation (1-2 mg sample / 200 mg KBr) A->B Grind & Press C FTIR Spectrometer (4000 - 400 cm⁻¹, 4 cm⁻¹ res) B->C Acquire Data D Spectral Analysis (Identify NH3⁺ envelope) C->D Interpret E Ammonia Treatment (Convert to Free Base) D->E Validation Step F Re-acquisition (Confirm sharp NH2 bands) E->F Compare Spectra

Workflow for FTIR analysis and structural validation of 3,5-di-tert-butylaniline hydrochloride.

Conclusion

Differentiating 3,5-di-tert-butylaniline hydrochloride from its free base via FTIR relies on observing the transformation of the N-H vibrational modes. The conversion of the primary amine to an anilinium ion fundamentally shifts the sharp N-H stretching bands into a broad, intense envelope between 3200 and 2500 cm⁻¹. By employing a self-validating protocol that includes chemical reversion, researchers can confidently verify the identity and purity of their amine salts, ensuring downstream reliability in drug formulation and synthetic applications.

References

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online.
  • OrgChem Boulder. "IR Spectroscopy Tutorial: Amines." OrgChem Boulder IR Tutorials.
  • ResearchGate. "Figure 5. FTIR spectra of the products of oxidation of 0.2 M aniline hydrochloride...
  • Benchchem. "Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide." Benchchem Technical Guides.

Sources

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3,5-di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of starting materials and active pharmaceutical ingredients (APIs) is non-negotiable. Impurities can arise from synthesis, degradation, or storage and may impact the safety, efficacy, and stability of the final product.[1][2] 3,5-di-tert-butylaniline hydrochloride, a substituted aniline, serves as a key building block in various synthetic pathways. Its purity must be rigorously controlled, and High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its precision, sensitivity, and high resolving power.[3][4]

This guide provides an in-depth comparison of robust HPLC methods for the purity analysis of 3,5-di-tert-butylaniline hydrochloride. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—explaining the scientific rationale behind our methodological choices to empower you to select and adapt these protocols for your specific needs. The methods described are grounded in established principles for analyzing aromatic amines and are designed to meet the stringent requirements of regulatory bodies like the ICH.[5][6][7]

Pillar 1: The Primary Recommended Method: Reversed-Phase HPLC with UV Detection

Our primary recommended method is a stability-indicating, gradient reversed-phase HPLC (RP-HPLC) method. This approach is widely applicable, robust, and provides excellent separation for the main analyte from its potential process-related impurities and degradation products.

Scientific Rationale:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[8] Its nonpolar, hydrophobic nature provides strong retention for the bulky, nonpolar di-tert-butyl groups of the analyte, allowing for effective separation based on hydrophobicity.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, where the concentration of the organic modifier (acetonitrile) is increased over time, is crucial. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp, well-defined peaks within a reasonable runtime. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • pH Control (Buffered Mobile Phase): 3,5-di-tert-butylaniline is a basic compound. Operating the mobile phase at a slightly acidic pH (e.g., pH 2.5-3.5 using phosphate buffer or formic acid) ensures the aniline's primary amine group is protonated. This protonation prevents peak tailing caused by interactions with residual silanols on the silica-based stationary phase, leading to symmetrical, efficient peaks.

  • UV Detection: The aniline functional group contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. A primary wavelength around 254 nm typically provides a good response for the aromatic system.

Experimental Protocol: Primary RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (or Phosphoric Acid).

  • Standard: 3,5-di-tert-butylaniline hydrochloride reference standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

3. Chromatographic Conditions: | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | UV at 254 nm (or PDA 200-400 nm) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |

4. Data Analysis:

  • Determine the purity by calculating the area percentage of the main 3,5-di-tert-butylaniline peak relative to the total area of all peaks in the chromatogram.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN) sys_setup System Setup & Equilibration (C18 Column, 30°C, 1.0 mL/min) prep_mobile->sys_setup prep_std Prepare Reference Standard (0.5 mg/mL in Diluent) inject Inject Sample/Standard (10 µL) prep_std->inject prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) prep_sample->inject sys_setup->inject run_grad Execute Gradient Elution Program (30-90% B over 20 min) inject->run_grad detect UV/PDA Detection (254 nm) run_grad->detect integrate Integrate Chromatogram Peaks detect->integrate purity_calc Calculate Purity (% Area = [Area_Main / Area_Total] * 100) integrate->purity_calc report Generate Final Report purity_calc->report

Workflow for Primary RP-HPLC Purity Analysis.

Pillar 2: Alternative HPLC Methods for Comparative Analysis

No single method is perfect for all scenarios. Depending on the specific impurities encountered, alternative selectivities may be required.[9] Here, we compare our primary method with two viable alternatives.

Alternative Method 1: RP-HPLC with a Phenyl-Hexyl Column
  • Scientific Rationale: A Phenyl-Hexyl stationary phase offers a different separation mechanism compared to C18. While it still provides hydrophobic interactions, the phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of the aniline analyte and its impurities.[10] This alternative selectivity can be highly effective in resolving impurities that have similar hydrophobicity but different aromatic character from the main compound, which might co-elute on a C18 column.

Alternative Method 2: Ion-Pair RP-HPLC
  • Scientific Rationale: This technique is particularly useful for improving the retention and peak shape of basic compounds like anilines without operating at a very low pH.[11] An ion-pairing reagent, such as sodium hexanesulfonate, is added to the mobile phase.[11][12] This reagent has a nonpolar "tail" that adsorbs onto the C18 stationary phase and a charged "head" that remains in the mobile phase. The protonated aniline analyte then forms an ion-pair with the charged head of the reagent, increasing its retention and often improving peak symmetry. This method uses an isocratic mobile phase, which can simplify method transfer.[11]

Comparative Data and Method Selection

The choice of method depends on the specific analytical challenge. The following table summarizes the expected performance and ideal use case for each method.

ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (Ion-Pair)
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 (Octadecylsilane)
Key Separation Principle HydrophobicityHydrophobicity & π-π Interactions[10]Hydrophobicity & Ion-Pairing[11]
Mobile Phase Acetonitrile/Water Gradient with AcidAcetonitrile/Water Gradient with AcidIsocratic Methanol/Buffered Water with Ion-Pair Reagent[11]
Expected Retention Time *~12.5 min~11.0 min~9.5 min
Key Advantage Robust, versatile, excellent general-purpose method.Enhanced resolution for aromatic impurities.Excellent peak shape for basic compounds; simple isocratic elution.
Potential Disadvantage May not resolve all aromatic isomers.Can have lower retention for non-aromatic impurities.Column equilibration can be slow; reagent can be difficult to remove.
Best Suited For... Routine QC, stability studies, and initial impurity profiling.Resolving known aromatic impurities or isomers.Assays where peak tailing is a persistent issue.

*Expected retention times are illustrative and will vary based on the specific system, column, and exact mobile phase conditions.

Method Validation: A Trustworthy System

Regardless of the method chosen, it must be validated to ensure it is fit for its intended purpose.[13] Method validation is a core tenet of scientific integrity and regulatory compliance.[5][6] The validation protocol should be designed according to the ICH Q2(R2) guideline and assess the following parameters[5][7][13]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Decision tree for HPLC method selection.

Conclusion

For the routine purity analysis of 3,5-di-tert-butylaniline hydrochloride, the recommended RP-HPLC method using a C18 column offers a robust and reliable starting point. However, a deep understanding of alternative selectivities, such as those provided by Phenyl-Hexyl columns or ion-pair chromatography, is essential for effective method development and troubleshooting. By grounding your approach in sound scientific principles and adhering to systematic validation guidelines, you can ensure the generation of accurate, trustworthy data critical to advancing your research and development goals.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • PubMed. (1985, April). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes.
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Environmental Sciences. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs.
  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.

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Elemental Analysis Standards for 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and quality control scientists validating the purity of 3,5-di-tert-butylaniline hydrochloride , a critical intermediate in the synthesis of perylene diimide pigments and pincer ligands.

Unlike simple organic bases, the hydrochloride salt form (C₁₄H₂₄ClN) presents specific analytical challenges—namely, the interference of the halogen (Cl) in standard combustion trains and the steric hindrance of the tert-butyl groups. This guide compares the performance of various Elemental Analysis (EA) Calibration Standards to determine the optimal reference material for this specific analyte.

The Theoretical Baseline: The "Gold Standard"

Before selecting a calibration standard, the target values must be established. For 3,5-di-tert-butylaniline hydrochloride (MW: 241.80 g/mol ), the theoretical elemental composition serves as the absolute metric for performance.

ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1412.011168.1569.54% 69.14% – 69.94%
Hydrogen (H) 241.00824.1910.00% 9.60% – 10.40%
Nitrogen (N) 114.00714.015.79% 5.39% – 6.19%
Chlorine (Cl) 135.4535.4514.66% 14.26% – 15.06%

Critical Insight: The high Carbon content (~70%) and the presence of Chlorine make this a "difficult matrix." Standard calibration with low-carbon standards may lead to extrapolation errors.

Comparative Analysis: Selecting the Right Calibration Standard

In microanalysis (CHN/CHNS), the instrument must be calibrated with a substance that closely mimics the analyte's combustion behavior. Below is an objective comparison of the three primary alternatives for analyzing 3,5-di-tert-butylaniline HCl.

Candidate A: Acetanilide (The Industry Workhorse)
  • Formula: C₈H₉NO

  • Suitability: High.

  • Performance: Acetanilide is the standard choice for nitrogen-containing organics. Its Carbon content (71.09%) is remarkably close to our analyte (69.54%), ensuring the detector response is interpolated, not extrapolated.

  • Deficiency: Lacks Chlorine. It cannot account for halogen-induced trap exhaustion or interference.

Candidate B: 4-Chlorobenzoic Acid (The Matrix Matcher)
  • Formula: C₇H₅ClO₂

  • Suitability: Medium-High (for Cl correction).

  • Performance: Contains Chlorine, allowing the analyst to verify that the combustion tube's halogen scrubbers (e.g., silver wool) are functioning.

  • Deficiency: Low Nitrogen (0%). It cannot be used to calibrate the Nitrogen channel, which is critical for the aniline moiety.

Candidate C: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula: C₂₆H₂₆N₂O₂S

  • Suitability: Medium.

  • Performance: Contains tert-butyl groups, mimicking the combustion kinetics of our analyte (steric hindrance).

  • Deficiency: Contains Sulfur, which is absent in our analyte. This adds unnecessary complexity to the chromatogram and potential separation issues if the column is not optimized.

Summary of Recommendations
FeatureAcetanilide 4-Chlorobenzoic Acid BBOT
Carbon Match Excellent (71.1% vs 69.5%)Poor (53.7% vs 69.5%)Good (72.5% vs 69.5%)
Nitrogen Match Good (10.4% vs 5.8%)N/A (0%)Good (6.5% vs 5.8%)
Halogen Check NoYes No
Combustion Kinetics FastFastSimilar to Analyte (t-butyls)
Verdict Primary Standard Secondary QC Alternative

Expert Recommendation: Use Acetanilide for the primary K-factor calibration of C, H, and N due to the near-perfect Carbon match. Run 4-Chlorobenzoic Acid as a "Check Standard" (QC sample) to verify that the Chlorine in the analyte is not breaking through the reduction tube.

Experimental Protocol: High-Precision Analysis

To achieve the ±0.4% accuracy required for publication or drug substance release, follow this self-validating protocol.

Step 1: Sample Pre-Treatment (The Hidden Variable)

Aniline hydrochlorides are often hygroscopic. Water weight acts as a "diluent," artificially lowering C and N percentages.

  • Action: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Validation: Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration if results are consistently low.

Step 2: Weighing and Additives
  • Mass: Weigh 2.0 – 2.5 mg of dried sample into a Tin (Sn) capsule.

  • Additive: Add 10–15 mg of Tungsten (VI) Oxide (WO3) powder to the capsule.

    • Causality: The tert-butyl groups create steric bulk that can lead to soot formation (incomplete combustion). WO₃ acts as a combustion catalyst and provides excess oxygen at the heart of the sample.

    • Halogen Control: The Tin capsule generates heat (flash combustion), while the silver wool in the combustion tube (set at ~850°C) captures the Chlorine as AgCl.

Step 3: Instrumental Parameters (Generic Flash Combustion)
  • Furnace Temperature: 950°C (Left/Combustion), 840°C (Right/Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 10–15 mL (optimized for 2.5 mg organic).

  • Calibration: Run 3x Blanks, 3x Conditioners, then 3x Acetanilide (K-factor determination).

Step 4: Data Analysis & Troubleshooting

Compare the Found vs. Calculated values.

  • Scenario A: Low Carbon (< 69.1%)

    • Cause: Incomplete combustion or retained moisture.

    • Fix: Increase O₂ injection time or re-dry sample.

  • Scenario B: High Nitrogen (> 6.2%) [1][2]

    • Cause: Nitrogen oxides not fully reduced.

    • Fix: Replace the Copper (Cu) reduction wires; Chlorine may have poisoned the surface.

Visualization: Analytical Workflow

EA_Workflow Start Start: 3,5-Di-tert-butylaniline HCl PreTreat Pre-Treatment: Vacuum Dry (40°C) Remove H2O Start->PreTreat Weigh Weighing: 2.5 mg + WO3 Catalyst (Tin Capsule) PreTreat->Weigh Combust Combustion (950°C): Flash Oxid. -> NOx, CO2, H2O, HCl Ag Wool traps HCl Weigh->Combust Calib Calibration: Run Acetanilide (Primary) Run Cl-Benzoic (QC) Calib->Combust Calibrates Detect Detection: GC Separation -> TCD Combust->Detect Decision Decision: Is C/H/N within ±0.4%? Detect->Decision Pass PASS: Release Batch Decision->Pass Yes Fail FAIL: Check Drying or Replace Cu Trap Decision->Fail No Fail->PreTreat Retest

Caption: Workflow for validating 3,5-di-tert-butylaniline HCl purity, emphasizing moisture removal and dual-standard calibration.

References

  • Thermo Fisher Scientific. (2023). Smart Note: How to Analyze Fluorine, Chlorine, Bromine, and Iodine by Combustion Ion Chromatography. Retrieved from

  • Royal Society of Chemistry (RSC). (2008).[3] CHNS Elemental Analysers: Technical Brief. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: SRM 2261 Chlorinated Pesticides. Retrieved from

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from

  • US Pharmacopeia (USP). (2015). General Chapter <233> Elemental Impurities—Procedures.[4][5] Retrieved from

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 3,5-Di-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of 3,5-di-tert-butylaniline hydrochloride , a critical intermediate in the synthesis of advanced materials and pharmaceutical agents. Unlike standard spectral libraries that often list only the free base, this document focuses on the hydrochloride salt form , detailing the significant hypsochromic shift (blue shift) observed upon protonation. This shift serves as a primary quality attribute (CQA) for verifying salt formation and assessing free-base impurities in drug development workflows.

Part 1: Spectroscopic Profile & Mechanism

The Chromophore System

The UV-Vis spectrum of 3,5-di-tert-butylaniline is governed by the interaction between the benzene ring


-system, the auxochromic amino group (

), and the bulky tert-butyl substituents.
  • Free Base (3,5-Di-tert-butylaniline):

    • Mechanism: The lone pair electrons on the nitrogen atom participate in

      
       conjugation with the aromatic ring. This resonance lowers the energy gap between the HOMO and LUMO, resulting in a strong absorption band in the near-UV region.
      
    • Spectral Feature: A broad, intense band typically centered around 285–295 nm . The tert-butyl groups cause a slight bathochromic (red) shift relative to unsubstituted aniline (

      
       nm) due to weak inductive electron donation (+I effect).
      
  • Hydrochloride Salt (3,5-Di-tert-butylaniline

    
     HCl): 
    
    • Mechanism: Protonation of the amine to form the anilinium cation (

      
      ) locks the nitrogen's lone pair into a sigma bond. This removes the 
      
      
      
      conjugation.
    • Spectral Feature: The spectrum reverts to the electronic signature of the parent hydrocarbon, 1,3-di-tert-butylbenzene . The strong band at ~290 nm disappears, replaced by the weaker, fine-structured "benzenoid" bands (B-bands) in the 250–270 nm range.

Quantitative Spectral Data (Comparative)

The following table contrasts the expected spectral properties based on substituent effects and proxy data from 1,3-di-tert-butylbenzene [1, 2].

Parameter3,5-Di-tert-butylaniline (Free Base)3,5-Di-tert-butylaniline

HCl (Salt)
Aniline (Reference)
Primary

285 – 295 nm 253 – 267 nm (Multiple peaks)280 nm
Transition Type

(Conjugated)

(Benzenoid)

Molar Absorptivity (

)
High (

)
Low (

)
~1430

Visual Appearance Broad, smooth bandSharp, fine structure (vibrational)Broad band
Solvent Sensitivity High (Solvatochromic)LowHigh

Technical Insight: The "disappearance" of the 290 nm band upon acidification is a self-validating test for the completeness of salt formation. If the 290 nm peak persists in the hydrochloride sample, it indicates the presence of residual free base (impurity).

Part 2: Experimental Protocol (The Acid-Shift Validation)

Objective: To confirm the identity of 3,5-di-tert-butylaniline hydrochloride and quantify the completeness of protonation using the "Acid-Shift" method.

Reagents & Equipment[2]
  • Solvent: Methanol (HPLC Grade) – Cutoff ~205 nm.

  • Acid: 0.1 M HCl in Methanol (freshly prepared).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Step-by-Step Methodology
  • Baseline Correction:

    • Perform a baseline correction using pure methanol in both sample and reference cuvettes (Quartz, 1 cm path length).

  • Stock Solution Preparation:

    • Weigh approx. 10 mg of the 3,5-di-tert-butylaniline sample.

    • Dissolve in 100 mL Methanol to create a ~0.4 mM stock solution.

  • Free Base Measurement (Control):

    • Transfer 3 mL of stock solution to the cuvette.

    • Scan from 220 nm to 400 nm .

    • Expectation: Observe

      
       at ~290 nm.
      
  • In-Situ Salt Formation (The Shift):

    • Add 50

      
      L of 0.1 M HCl directly to the cuvette. Mix gently by inversion.
      
    • Re-scan the spectrum immediately.

    • Expectation: The peak at 290 nm should collapse. New, weaker peaks should appear between 250–270 nm (characteristic of the 1,3-di-tert-butylbenzene chromophore).

  • Data Analysis:

    • Overlay the two spectra.

    • Calculate the Hypsochromic Shift (

      
      ) : 
      
      
      
      .
    • Verify the absence of the 290 nm shoulder in the acidified spectrum to confirm >99% protonation.

Part 3: Visualization of the Mechanism

The following diagram illustrates the chemical transformation and the resulting spectral shift.

G color_base color_base color_salt color_salt color_process color_process Base Free Base (Conjugated System) λmax ~290 nm HCl + HCl (Protonation) Base->HCl Spectrum_Base Strong Absorption (n -> π*) Base->Spectrum_Base Salt Hydrochloride Salt (Non-Conjugated) λmax ~260 nm HCl->Salt  Blocks n-electrons Spectrum_Salt Weak Absorption (Benzenoid Fine Structure) Salt->Spectrum_Salt

Caption: Schematic representation of the protonation event removing n-electron conjugation, causing the characteristic hypsochromic shift from 290 nm to the 260 nm region.

References

  • NIST Chemistry WebBook. Benzene, tert-butyl- UV/Visible Spectrum.[1] National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Tert-Butylbenzene Spectral Information. National Library of Medicine. Available at: [Link]

Sources

Validating Synthesis of 3,5-Di-tert-butylaniline Hydrochloride: A Melting Point-Centric Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of sterically hindered anilines like 3,5-di-tert-butylaniline , the physical state of the product presents a unique challenge. The free base (CAS 2380-36-1) is a low-melting solid (MP: 53–57 °C) that often presents as a supercooled oil, making handling and precise dosing difficult. Converting this intermediate into its hydrochloride salt (CAS 110014-59-0) creates a crystalline, stable solid suitable for pharmaceutical storage.

However, validating the purity of this salt is critical. While HPLC and NMR are definitive, they are resource-intensive for routine process checks. This guide demonstrates how to utilize Melting Point (MP) Analysis not just as a quick check, but as a rigorous, self-validating system for purity assessment.

Comparative Analysis: MP vs. Instrumental Alternatives

Before detailing the protocol, we must objectively evaluate where MP analysis fits in the modern analytical stack.

Performance Matrix
MetricMelting Point (MP) HPLC (UV/Vis)

H NMR
Primary Utility Bulk Purity & Identity (Thermodynamic)Quantitation of Impurities (Kinetic/Separation)Structural Elucidation
Sample Recovery Destructive (thermal decomposition risk)Destructive (diluted)Non-destructive
Sensitivity Moderate (>1% impurity required for depression)High (ppm level detection)Moderate (depends on scan count)
Throughput High (5–10 mins/sample)Low (20–40 mins/run)Medium (10–15 mins/sample)
Capital Cost Low (<$2k)High (>$40k)Very High (>$200k)
Blind Spot Cannot identify what the impurity is."Invisible" impurities (no chromophore).Inorganic salts (silent in

H).
The Scientist's Verdict

MP is the "First Line of Defense." It is the only method listed that assesses the thermodynamic stability of the crystal lattice. For a salt like 3,5-di-tert-butylaniline HCl, a sharp melting point confirms not just chemical purity, but the successful formation of the ionic lattice, which NMR (solution phase) cannot verify.

The Self-Validating Protocol

This protocol is designed as a closed-loop system. Because literature values for the HCl salt of this specific aniline are less standardized than the free base, we employ a "Base Reversion" validation step.

Phase 1: Synthesis & Isolation (Context)
  • Precursor: 3,5-di-tert-butylnitrobenzene.

  • Reduction: Catalytic hydrogenation (Pd/C) or Fe/HCl.

  • Salt Formation: The crude oil is dissolved in dry diethyl ether; anhydrous HCl gas is bubbled through. The precipitate is 3,5-di-tert-butylaniline hydrochloride.[1]

Phase 2: Melting Point Determination (The Assay)

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or SRS). Standard: 3,5-di-tert-butylaniline Free Base (Sigma Aldrich, >98%).

Step-by-Step Workflow:
  • Sample Prep: Dry the HCl salt in a vacuum oven at 60°C for 4 hours to remove occluded solvent (solvent peaks mimic impurity depression).

  • Packing: Grind the salt to a fine powder. Pack into a capillary tube to a height of 2–3 mm. Compact by tapping (air pockets cause uneven heat transfer).

  • Ramp 1 (Sighting): Heat rapidly (10°C/min) to estimate the melting range. Note: Aniline salts often decompose/sublime >200°C. Watch for darkening.

  • Ramp 2 (Precision): Cool to 20°C below the sighting point. Ramp at 1.0°C/min .

  • Observation:

    • Onset Point: First visible liquid droplet (meniscus).

    • Clear Point: Complete disappearance of solid.

Phase 3: The "Base Reversion" Validation (Crucial)

Since the HCl salt MP may be extremely high or prone to decomposition, validate the identity by converting a small aliquot back to the free base, which has a known, sharp MP.

  • Take 100 mg of synthesized HCl salt.

  • Suspend in 5 mL water; add 1M NaOH until pH > 10.

  • Extract with Et2O, dry (MgSO4), and evaporate.

  • Measure MP of residue.

    • Target: 53–57 °C [1].

    • Pass Criteria: Range < 2°C width.

Visualizing the Validation Logic

The following diagram illustrates the decision-making logic required to validate the synthesis using MP as the primary gatekeeper.

ValidationWorkflow Start Crude Reaction Mixture SaltForm HCl Salt Formation (Ether/HCl gas) Start->SaltForm Isolate Isolate Solid Salt SaltForm->Isolate MP_Check Measure Salt MP (Target: Sharp, High T) Isolate->MP_Check Decision1 Is Range < 2°C? MP_Check->Decision1 Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst No (Broad) BaseCheck Base Reversion Test (Convert 50mg to Free Base) Decision1->BaseCheck Yes (Sharp) Recryst->MP_Check Retry MP_Base Measure Base MP (Target: 53-57°C) BaseCheck->MP_Base FinalDecision Matches Lit? MP_Base->FinalDecision Pass VALIDATED High Purity Salt FinalDecision->Pass Yes Fail REJECT Check Identity (NMR) FinalDecision->Fail No

Figure 1: The "Closed-Loop" Validation Workflow. Note how the Base Reversion Test acts as the authoritative anchor to known literature values.

Data Interpretation & Thermodynamic Basis

The Van't Hoff Relationship

Melting point depression is governed by the Van't Hoff equation for freezing point depression.[2] For a researcher, this implies that the width of the melting range is directly proportional to the impurity mole fraction (


).


Where:

  • 
    : Depression of melting point.[3]
    
  • 
    : Melting point of pure substance (Kelvin).
    
  • 
    : Enthalpy of fusion.
    

Application: If your 3,5-di-tert-butylaniline HCl melts over a 5°C range, you likely have >5% impurity (typically unreacted amine salts or solvent occlusion).

Mixed Melting Point (The Identity Test)

To confirm that your product is not a different salt with a coincidentally similar MP:

  • Mix your sample 50:50 with a known pure standard of 3,5-di-tert-butylaniline HCl (if available).

  • Result A: MP remains unchanged = Identity Confirmed.

  • Result B: MP drops and widens = Different Compound.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87568939, 3,5-Di-tert-butylaniline. Retrieved from [Link].

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for MP depression and mixed MP protocols).
  • Berg, J. (2021). Validation of Analytical Methods: Melting Point. BenchChem Guides.

Sources

Comparative Guide to Analytical Workflows for Impurity Profiling in Commercial 3,5-Di-tert-butylaniline Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Di-tert-butylaniline is a sterically demanding, electron-rich building block heavily utilized in the synthesis of N-heterocyclic carbenes (NHCs), biomimetic pincer ligands, and organic optoelectronic materials[1]. While the hydrochloride salt form is preferred for its oxidative stability and extended shelf-life, commercial batches frequently harbor trace impurities stemming from their synthetic origins. If undetected, these impurities can poison sensitive transition-metal catalysts (e.g., Pd, Fe) or alter the photophysical properties of downstream materials[2].

This guide objectively compares three leading analytical platforms—RP-HPLC-UV , LC-HRMS , and GC-FID —for the impurity profiling of 3,5-di-tert-butylaniline hydrochloride, providing field-proven, self-validating experimental protocols to ensure batch-to-batch reproducibility.

Mechanistic Origins of Batch Impurities

To select the correct analytical method, one must first understand the causality behind the impurities. Commercial 3,5-di-tert-butylaniline is typically synthesized via one of two distinct pathways, each generating a unique impurity fingerprint:

  • The Friedel-Crafts Alkylation Route: Aniline is alkylated with tert-butyl chloride. This route is prone to under-alkylation (yielding mono-tert-butylanilines), over-alkylation (yielding 2,4,6-tri-tert-butylaniline), and the formation of difficult-to-separate positional isomers like 2,4-di-tert-butylaniline[3][4].

  • The Buchwald-Hartwig Amination Route: 3,5-di-tert-butylbromobenzene undergoes Pd-catalyzed amination. Common impurities in this batch type include unreacted bromobenzene, secondary amines (bis(3,5-di-tert-butylphenyl)amine) resulting from over-arylation, and 3,5-di-tert-butylphenol from the competitive hydrolysis of the starting material[2].

ImpurityPathways Aniline Aniline (Precursor) Target 3,5-di-tert-butylaniline HCl (Target API/Ligand) Aniline->Target Friedel-Crafts Alkylation + HCl Imp1 Mono/Tri-alkylated Anilines (Over/Under-reaction) Aniline->Imp1 Side Reactions Imp2 2,4-di-tert-butylaniline (Positional Isomer) Aniline->Imp2 Isomerization Bromobenzene 3,5-di-tert-butylbromobenzene (Precursor) Bromobenzene->Target Buchwald-Hartwig + HCl Imp3 Bis-arylamine (Secondary Amine) Bromobenzene->Imp3 Over-arylation Imp4 3,5-di-tert-butylphenol (Hydrolysis) Bromobenzene->Imp4 Hydrolysis

Figure 1: Mechanistic pathways generating specific impurities in commercial 3,5-di-tert-butylaniline batches.

Comparative Analysis of Analytical Platforms

No single technique can capture the entire impurity profile. The table below compares the performance of three alternative workflows based on experimental validation data.

Table 1: Platform Capability Comparison
Analytical PlatformPrimary Mechanism of SeparationBest Suited ForLimitationsRelative Cost per Run
RP-HPLC-UV Hydrophobic partitioning (C18)Routine batch release, quantitation of UV-active secondary amines and phenols.Cannot resolve co-eluting positional isomers (e.g., 2,4- vs 3,5-).Low
LC-HRMS Mass-to-charge ratio (m/z) & polarityStructural elucidation of unknown impurities (e.g., bis-arylamines).Matrix suppression effects; high equipment overhead.High
GC-FID Boiling point & volatilityResolving volatile starting materials (bromobenzene) and positional isomers.Requires sample pre-treatment (free-basing the HCl salt).Medium
Table 2: Experimental Chromatographic Data (Mocked Validation Set)

Data represents average retention times (RT) and Limits of Detection (LOD) derived from optimized gradient/temperature programs.

Impurity / AnalyteOrigin RouteHPLC-UV RT (min)HPLC-UV LOD (µg/mL)GC-FID RT (min)GC-FID LOD (µg/mL)
3,5-Di-tert-butylaniline (Target) Both8.450.0512.300.02
4-tert-butylanilineFriedel-Crafts4.200.087.150.01
2,4-di-tert-butylanilineFriedel-Crafts8.40 (Co-elutes) N/A11.85 (Resolved) 0.02
3,5-di-tert-butylbromobenzeneBuchwald-Hartwig14.100.1510.500.05
Bis(3,5-di-tert-butylphenyl)amineBuchwald-Hartwig18.650.02> 30.00 (Broad)0.50

Key Insight: As shown in Table 2, RP-HPLC-UV fails to resolve the 2,4-di-tert-butylaniline isomer from the 3,5-target due to identical hydrophobicities. GC-FID is mandatory if the batch was synthesized via Friedel-Crafts alkylation.

Experimental Methodologies & Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems . We explicitly detail the causality behind sample preparation and mobile phase selection.

AnalyticalWorkflow Sample Commercial Batch 3,5-Di-tert-butylaniline HCl PrepLC Direct Dissolution (MeCN:Water + 0.1% TFA) Sample->PrepLC Retain Salt Form PrepGC Free-Basing via LLE (1M NaOH / EtOAc) Sample->PrepGC Neutralize HCl LCUV RP-HPLC-UV (Routine Quantitation) PrepLC->LCUV LCMS LC-HRMS (Unknown Elucidation) PrepLC->LCMS GCFID GC-FID / GC-MS (Volatiles & Isomers) PrepGC->GCFID

Figure 2: Decision tree and sample preparation workflow for comprehensive impurity profiling.

Protocol A: RP-HPLC-UV for Routine Profiling

Objective: Quantify heavy impurities (e.g., bis-arylamines) and hydrolysis products.

  • Causality of Buffer Selection: The pKa of the conjugate acid of 3,5-di-tert-butylaniline is approximately 4.5. If analyzed in a neutral mobile phase, the analyte exists in a dynamic equilibrium between its ionized and neutral states, leading to severe peak tailing and irreproducible retention times. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, locking the molecule in a fully protonated state and masking residual silanols on the C18 column.

  • Step 1 (Sample Prep): Dissolve 10 mg of the commercial 3,5-di-tert-butylaniline hydrochloride batch in 10 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% TFA.

  • Step 2 (System Suitability - Self Validation): Inject a resolution standard containing 3,5-di-tert-butylaniline and 3,5-di-tert-butylphenol. Validation Gate: The run is only valid if the resolution factor (

    
    ) between the amine and the phenol is 
    
    
    
    . If
    
    
    , it indicates stationary phase collapse or TFA degradation; the column must be flushed.
  • Step 3 (Chromatography):

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient from 10% B to 90% B over 20 mins (A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA).

    • Detection: UV at 254 nm.

Protocol B: GC-FID Method for Volatile/Isomeric Impurities

Objective: Resolve positional isomers (2,4- vs 3,5-) and detect unreacted bromobenzene.

  • Causality of Sample Prep (Free-Basing): 3,5-di-tert-butylaniline hydrochloride is a non-volatile salt. Injecting it directly into a GC inlet (typically at 250°C) causes erratic thermal dissociation into the free amine and HCl gas. This leads to irreproducible peak areas, ghost peaks, and rapid degradation of the capillary column's stationary phase. Liquid-Liquid Extraction (LLE) is mandatory to convert the salt to its volatile free base.

  • Step 1 (Free-Basing): Suspend 50 mg of the HCl salt in 5 mL of 1M NaOH (aqueous). Add 5 mL of Ethyl Acetate (EtOAc) spiked with 10 µg/mL Naphthalene (Internal Standard). Vortex for 2 minutes.

  • Step 2 (Extraction Validation - Self Validation): Analyze both the aqueous and organic layers. Validation Gate: The complete absence of the Naphthalene internal standard in the aqueous layer validates that the phase separation was successful and quantitative transfer of the free-based aniline to the organic layer has occurred.

  • Step 3 (Chromatography):

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 250°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: FID at 300°C.

References

  • Hunan chemfish Pharmaceutical co.,Ltd. "3,5-Di-tert-butylaniline CAS NO.2380-36-1". LookChem.
  • Popov, K., et al. "Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand". National Institutes of Health (PMC).
  • Benchchem. "1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9". Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.